molecular formula C8H16N2 B7987128 Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine

Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine

Cat. No.: B7987128
M. Wt: 140.23 g/mol
InChI Key: ZLPQXJJWUZUXAX-MRVPVSSYSA-N
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Description

Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-N-cyclopropyl-1-methylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-5-4-8(6-10)9-7-2-3-7/h7-9H,2-6H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPQXJJWUZUXAX-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine CAS number 1341951-88-9

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1341951-88-9 Formula: C₈H₁₆N₂ Molecular Weight: 140.23 g/mol

Executive Summary & Pharmacophore Analysis

This guide outlines the chemical architecture, synthesis, and analytical profiling of Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine . As a secondary amine linking a strained cyclopropyl ring with a chiral pyrrolidine scaffold, this molecule serves as a high-value intermediate in the synthesis of GPCR antagonists (specifically Histamine H3 and CCR2 modulators) and kinase inhibitors.

Structural Logic in Drug Design

The molecule combines two "privileged structures" in medicinal chemistry. Understanding their interaction is critical for application scientists:

  • The Cyclopropyl Moiety: Acts as a bioisostere for the isopropyl group. Unlike isopropyl, the cyclopropyl group provides metabolic stability by blocking CYP450-mediated

    
    -hydroxylation due to the high bond dissociation energy of the cyclopropyl C-H bonds (approx. 106 kcal/mol). It also introduces specific steric constraints that can lock the N-substituent into a bioactive conformation.
    
  • (R)-1-Methylpyrrolidin-3-yl Core: Provides a solubilizing basic center (tertiary amine, pKa ~9.5) and a chiral vector. The (R)-enantiomer is often selected to match specific binding pockets in target proteins, distinguishing it from the (S)-enantiomer which may be inactive or off-target.

PropertyValueRelevance
Chirality (R)-EnantiomerCritical for stereospecific protein binding.
Basicity Diprotic BaseContains 3° amine (pyrrolidine ring) and 2° amine (linker).
LogP ~ 0.5 - 0.8Low lipophilicity; favorable for CNS penetration and solubility.
H-Bond Donors 1 (NH)Key interaction point for aspartate/glutamate residues in receptors.

Synthetic Methodology (Autonomy & Logic)[1]

The synthesis of CAS 1341951-88-9 requires a strategy that preserves the stereocenter while efficiently forming the C-N bond between the sterically hindered cyclopropylamine and the pyrrolidine ring.

Primary Route: Reductive Amination (Recommended)

Rationale: Direct alkylation of cyclopropylamine with 3-halopyrrolidines is prone to elimination side reactions (forming pyrrolines) and over-alkylation. Reductive amination using (R)-1-methylpyrrolidin-3-one is the self-validating "Gold Standard" because it proceeds via a controlled iminium intermediate.

Reagents & Conditions
  • Substrate: (R)-1-methylpyrrolidin-3-one (commercially available or synthesized via Swern oxidation of the chiral alcohol).

  • Amine Source: Cyclopropylamine (1.2 equivalents).

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃).

    • Why STAB? Unlike NaBH₄, STAB is mild and does not reduce the ketone before the imine is formed. It is selective for the iminium ion.

  • Solvent: Dichloroethane (DCE) or THF.

  • Catalyst: Acetic Acid (AcOH) to catalyze imine formation (pH 5-6).

Step-by-Step Protocol
  • Imine Formation: Charge a reaction vessel with (R)-1-methylpyrrolidin-3-one (10 mmol) and DCE (50 mL). Add Cyclopropylamine (12 mmol) and Acetic Acid (12 mmol). Stir at room temperature for 1 hour.

    • Checkpoint: Monitor by TLC or LCMS. The ketone peak should diminish as the imine/hemiaminal forms.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (15 mmol) portion-wise over 20 minutes to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (slow addition).

  • Extraction: Extract the aqueous layer with DCM (3x). The product is in the organic layer.[1]

  • Purification: The crude secondary amine is basic. Purify via flash column chromatography (Silica, DCM:MeOH:NH₄OH gradient) or isolate as the HCl salt for stability.

Synthetic Workflow Diagram

The following diagram illustrates the reductive amination pathway and critical decision nodes.

SynthesisWorkflow cluster_check Quality Control Checkpoint Start (R)-1-methylpyrrolidin-3-one Intermediate Iminium Species (Transient) Start->Intermediate Imine Formation (DCE, 1h) Reagent Cyclopropylamine + AcOH Reagent->Intermediate Product Cyclopropyl-((R)-1-methyl- pyrrolidin-3-yl)-amine Intermediate->Product Hydride Transfer (0°C to RT) Reductant NaBH(OAc)3 (Selective Reduction) Reductant->Product QC LCMS: M+1 = 141.2 Product->QC

Figure 1: Reductive amination workflow targeting the secondary amine linkage.

Analytical Validation & Quality Assurance

Trustworthiness in synthesis relies on proving identity and purity. For this CAS, enantiomeric excess (ee%) is the critical quality attribute.

Spectroscopic Profile[1]
  • ¹H NMR (CDCl₃, 400 MHz):

    • Cyclopropyl High-Field Signals: Look for the characteristic multiplets at

      
       0.3–0.5 ppm (2H) and 
      
      
      
      0.5–0.7 ppm (2H).
    • Methine Proton: The proton at the chiral center (C3-H) typically appears as a multiplet around

      
       3.2–3.5 ppm.
      
    • N-Methyl: Singlet at

      
       2.3–2.4 ppm.
      
  • Mass Spectrometry (ESI):

    • Positive mode: [M+H]⁺ = 141.2 m/z.

Chiral Purity Determination

Standard HPLC cannot distinguish enantiomers. You must use a chiral stationary phase.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Acceptance Criteria: >98% ee.

Analytical Decision Tree

AnalysisTree Sample Isolated Product HNMR 1H NMR Analysis Sample->HNMR Check1 Cyclopropyl Signals (0.3-0.7 ppm)? HNMR->Check1 ChiralHPLC Chiral HPLC Check1->ChiralHPLC Yes Fail Recrystallize (Tartrate Salt) Check1->Fail No (Impure) Check2 ee% > 98%? ChiralHPLC->Check2 Pass RELEASE BATCH Check2->Pass Yes Check2->Fail No

Figure 2: Analytical decision tree for validating chemical structure and stereochemistry.

Handling, Stability, and Storage

As a secondary amine with a low molecular weight, the free base is prone to volatility and oxidation.

  • Carbon Dioxide Sensitivity: Like many secondary amines, this compound will absorb atmospheric CO₂ to form carbamates.

    • Protocol: Store under Nitrogen or Argon atmosphere.

  • Salt Formation: For long-term storage (drug development libraries), convert the free base to the Dihydrochloride or Oxalate salt .

    • Method: Dissolve free base in diethyl ether; add 2.0 eq of HCl (in dioxane). Filter the hygroscopic solid under inert gas.

  • Toxicity: Cyclopropylamines can be metabolically activated to reactive intermediates (though less so than hydrazines). Handle with standard PPE (gloves, fume hood).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier.[2][3] (Context on Cyclopropyl bioisosterism). Link

  • Barnes, K., et al. (2010). "Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. (2024). "3-Cyclopropyl-1,2-dimethylpyrrolidin-3-amine" (Structural Analog Data). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2024). "3-Aminopyrrolidine Derivatives Safety Data Sheet." Link

Sources

An In-Depth Technical Guide to (R)-N-cyclopropyl-1-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (R)-N-cyclopropyl-1-methylpyrrolidin-3-amine , a chiral heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical structure, properties, synthesis, and potential applications.

Introduction: The Significance of the Pyrrolidine and Cyclopropyl Moieties

(R)-N-cyclopropyl-1-methylpyrrolidin-3-amine incorporates two key structural features that are highly valued in modern drug design: the pyrrolidine ring and the cyclopropyl group. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a common feature in a vast array of biologically active natural products and synthetic drugs.[1] Its rigid, saturated structure provides a defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets.

The cyclopropyl group is another privileged motif in medicinal chemistry.[2][3][4] Its unique electronic properties and conformational rigidity can significantly impact the pharmacological profile of a molecule. The strained three-membered ring can enhance potency, improve metabolic stability, and fine-tune physicochemical properties such as lipophilicity and pKa, which in turn can lead to improved pharmacokinetic and pharmacodynamic characteristics.[2][3][4]

The combination of these two moieties in a single, chiral molecule, (R)-N-cyclopropyl-1-methylpyrrolidin-3-amine, presents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of a compound is fundamental for its application in research and development.

PropertyValueSource/Comment
IUPAC Name (3R)-N-cyclopropyl-1-methylpyrrolidin-3-amine-
CAS Number 1354006-59-9[5]
Molecular Formula C₈H₁₆N₂-
Molecular Weight 140.23 g/mol -
SMILES CN1CCC1Denotes (R)-stereochemistry
Appearance Expected to be a liquid at room temperatureBased on similar small amines
Boiling Point Not experimentally determined. Estimated to be in the range of 160-180 °C.Estimation based on structurally related compounds.
Solubility Expected to be soluble in water and common organic solvents like methanol, ethanol, and dichloromethane.Based on the presence of amine functionalities and the small molecular size.
pKa Not experimentally determined. The secondary amine is expected to have a pKa in the range of 9-11.Typical range for secondary amines.

Note: Limited experimental data for the physicochemical properties of this specific compound are publicly available. The provided values for boiling point, solubility, and pKa are estimations based on its chemical structure and data from analogous compounds. Experimental verification is highly recommended.

Synthesis of (R)-N-cyclopropyl-1-methylpyrrolidin-3-amine

A robust and stereocontrolled synthetic route is crucial for accessing enantiomerically pure (R)-N-cyclopropyl-1-methylpyrrolidin-3-amine. A logical and efficient approach involves a two-step sequence starting from the commercially available chiral precursor, (R)-(-)-1-Methyl-3-pyrrolidinol. This strategy ensures the preservation of the desired stereochemistry at the C3 position of the pyrrolidine ring.

The proposed synthetic pathway is as follows:

  • Oxidation of (R)-(-)-1-Methyl-3-pyrrolidinol to the corresponding ketone, (R)-1-methylpyrrolidin-3-one.

  • Reductive Amination of (R)-1-methylpyrrolidin-3-one with cyclopropylamine to yield the target compound.

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reductive Amination A (R)-(-)-1-Methyl-3-pyrrolidinol B (R)-1-methylpyrrolidin-3-one A->B Oxidizing Agent (e.g., Swern or Dess-Martin) D (R)-N-cyclopropyl-1-methylpyrrolidin-3-amine B->D B->D Reducing Agent (e.g., NaBH(OAc)₃) C Cyclopropylamine C->D C->D Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Proposed two-step synthesis of (R)-N-cyclopropyl-1-methylpyrrolidin-3-amine.

Experimental Protocol

Step 1: Oxidation of (R)-(-)-1-Methyl-3-pyrrolidinol

This step requires a mild oxidizing agent to convert the secondary alcohol to a ketone without racemization or side reactions. Common methods include Swern oxidation or the use of Dess-Martin periodinane.

  • Materials:

    • (R)-(-)-1-Methyl-3-pyrrolidinol

    • Oxalyl chloride or Dess-Martin periodinane

    • Dimethyl sulfoxide (DMSO)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure (Swern Oxidation):

    • To a solution of oxalyl chloride in anhydrous DCM at -78 °C, add DMSO dropwise.

    • After stirring for 15 minutes, add a solution of (R)-(-)-1-Methyl-3-pyrrolidinol in DCM.

    • Continue stirring at -78 °C for 1 hour.

    • Add triethylamine and allow the reaction to warm to room temperature.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude (R)-1-methylpyrrolidin-3-one, which can often be used in the next step without further purification.

Step 2: Reductive Amination with Cyclopropylamine

Reductive amination is a highly efficient method for forming C-N bonds. The use of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it is selective for the iminium intermediate and tolerant of various functional groups.

  • Materials:

    • (R)-1-methylpyrrolidin-3-one (from Step 1)

    • Cyclopropylamine

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic acid (optional, as catalyst)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve (R)-1-methylpyrrolidin-3-one and cyclopropylamine in DCE or DCM.

    • Add a catalytic amount of acetic acid (optional).

    • Stir the mixture for 30 minutes at room temperature to facilitate imine formation.

    • Add sodium triacetoxyborohydride portion-wise, monitoring for gas evolution.

    • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure (R)-N-cyclopropyl-1-methylpyrrolidin-3-amine.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet corresponding to the N-methyl protons.

    • Multiplets for the pyrrolidine ring protons. The proton at the chiral center (C3) would likely appear as a multiplet.

    • A multiplet for the methine proton of the cyclopropyl group.

    • Multiplets for the methylene protons of the cyclopropyl group at higher field (lower ppm).

    • A broad singlet for the N-H proton of the secondary amine, which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A signal for the N-methyl carbon.

    • Signals for the carbons of the pyrrolidine ring, with the C3 carbon being deshielded due to the attached nitrogen.

    • A signal for the methine carbon of the cyclopropyl group.

    • Signals for the methylene carbons of the cyclopropyl group at a characteristic upfield chemical shift.

  • Mass Spectrometry (MS):

    • The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (140.23 g/mol ).

    • Characteristic fragmentation patterns would involve the loss of the cyclopropyl group or fragmentation of the pyrrolidine ring.

  • Infrared (IR) Spectroscopy:

    • A characteristic N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹.

    • C-H stretching vibrations for the alkyl groups below 3000 cm⁻¹.

    • An N-H bending vibration around 1600 cm⁻¹.

Chiral Analysis

To confirm the enantiomeric purity of the (R)-isomer, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. A suitable chiral stationary phase (e.g., a polysaccharide-based column) should be used with an appropriate mobile phase to achieve baseline separation of the (R) and (S) enantiomers.

Potential Applications in Drug Discovery

While specific biological activities for (R)-N-cyclopropyl-1-methylpyrrolidin-3-amine have not been extensively reported, its structural motifs suggest a range of potential applications in medicinal chemistry. The cyclopropylamine moiety is a key component in several approved drugs, including certain antibiotics and antiviral agents.[2] The pyrrolidine ring is a cornerstone of many central nervous system (CNS) active compounds.

Therefore, (R)-N-cyclopropyl-1-methylpyrrolidin-3-amine is a promising scaffold for the development of novel therapeutic agents targeting:

  • Central Nervous System Disorders: The pyrrolidine core is prevalent in drugs targeting various CNS receptors and transporters.

  • Infectious Diseases: The cyclopropylamine group is known to impart antibacterial and antiviral properties.

  • Oncology: Both pyrrolidine and cyclopropylamine-containing molecules have been investigated as anti-cancer agents.

This compound serves as a valuable starting material for library synthesis to explore structure-activity relationships (SAR) in various therapeutic areas.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling (R)-N-cyclopropyl-1-methylpyrrolidin-3-amine.

  • General Handling:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

  • Toxicological Information:

    • Specific toxicological data for this compound are not available.

    • Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.

    • Assume the compound is hazardous and handle it with care.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.

    • Keep away from oxidizing agents and strong acids.

Disclaimer: This safety information is a general guide. It is essential to consult the specific Safety Data Sheet (SDS) for this compound once it becomes available from a supplier and to follow all institutional and regulatory safety guidelines.

Conclusion

(R)-N-cyclopropyl-1-methylpyrrolidin-3-amine is a chiral building block with significant potential for the discovery and development of new pharmaceuticals. Its synthesis from readily available chiral precursors is feasible through established chemical transformations. While detailed experimental data on its properties and biological activity are currently limited, its structural features make it a highly attractive scaffold for medicinal chemists. This guide provides a foundational understanding of this compound, intended to support further research and application in the scientific community.

References

  • PubChem. N-cyclopropylpyrrolidin-1-amine. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • Wikipedia. Cyclopropylamine. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. [Link]

  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. [Link]

  • Wikipedia. Cyclopropylamine. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • PubChemLite. 1-cyclopropyl-4-methylpyrrolidin-3-one (C8H13NO). [Link]

  • PubChem. N-cyclopropylpyrrolidin-1-amine. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. [Link]

  • Wikipedia. Pyrrolidine. [Link]

Sources

An In-depth Technical Guide to Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine, a chiral synthetic amine with significant potential in medicinal chemistry and drug development. The unique combination of a rigid, strained cyclopropyl group and a chiral pyrrolidine scaffold makes this molecule a valuable building block for creating novel therapeutics. This document details its physicochemical properties, provides a robust protocol for its synthesis and characterization, and discusses its applications for researchers and professionals in the field.

Core Molecular Attributes

Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine, with the CAS number 1354006-59-9, is a secondary amine featuring a stereochemically defined center. The presence of the cyclopropyl moiety is known to enhance metabolic stability and membrane permeability in drug candidates, while the chiral pyrrolidine ring offers a three-dimensional structure that can be crucial for specific receptor interactions.

PropertyValueSource
Molecular Formula C₈H₁₆N₂[1]
Molecular Weight 140.23 g/mol [1]
CAS Number 1354006-59-9[1]
Canonical SMILES CN1CCC1[1]
IUPAC Name (R)-N-cyclopropyl-1-methylpyrrolidin-3-amine

Synthesis and Purification

The synthesis of Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine can be efficiently achieved through reductive amination. This widely used method involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced in situ to the desired amine. In this case, cyclopropanone reacts with the chiral amine, (R)-1-methylpyrrolidin-3-amine.

Rationale for Synthetic Approach

Reductive amination is a robust and versatile method for forming C-N bonds. The use of a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous as it is selective for the iminium ion and tolerant of a wide range of functional groups. This method avoids harsh reaction conditions that could lead to racemization or side reactions.

Experimental Protocol: Reductive Amination

Materials:

  • (R)-1-methylpyrrolidin-3-amine

  • Cyclopropanone ethyl trimethylsilyl acetal (as a stable precursor to cyclopropanone)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (R)-1-methylpyrrolidin-3-amine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add cyclopropanone ethyl trimethylsilyl acetal (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final product.

G cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification cluster_product Final Product R-1-methylpyrrolidin-3-amine R-1-methylpyrrolidin-3-amine Imine Formation Imine Formation R-1-methylpyrrolidin-3-amine->Imine Formation Cyclopropanone Acetal Cyclopropanone Acetal Cyclopropanone Acetal->Imine Formation Reductive Amination (STAB) Reductive Amination (STAB) Imine Formation->Reductive Amination (STAB) Quench & Extract Quench & Extract Reductive Amination (STAB)->Quench & Extract Column Chromatography Column Chromatography Quench & Extract->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Synthetic workflow for Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine via reductive amination.

Spectroscopic Characterization

Due to the limited availability of published experimental data for this specific compound, the following are expected spectroscopic characteristics based on the analysis of its structural motifs and data from analogous compounds.

¹H NMR Spectroscopy (Expected)
  • Cyclopropyl protons: A complex multiplet in the upfield region (approx. 0.3-0.8 ppm).

  • Pyrrolidine ring protons: A series of multiplets between approximately 1.5 and 3.0 ppm. The proton at the chiral center (C3) would likely appear as a multiplet.

  • N-Methyl protons: A singlet at around 2.2-2.4 ppm.

  • N-H proton: A broad singlet, the chemical shift of which would be concentration and solvent dependent.

¹³C NMR Spectroscopy (Expected)
  • Cyclopropyl carbons: Resonances in the upfield region (approx. 5-15 ppm for CH₂ and 15-25 ppm for CH).

  • Pyrrolidine ring carbons: Signals in the range of approximately 25-65 ppm.

  • N-Methyl carbon: A signal around 40-45 ppm.

Mass Spectrometry (Expected)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 140. A key fragmentation pathway for amines is the alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). This would lead to characteristic fragment ions. For cyclic amines, a prominent molecular ion peak is typically observed unless the alpha-carbon is substituted. The loss of a hydrogen atom from the alpha-carbon is also a common fragmentation pattern.[2][3]

Applications in Drug Development and Medicinal Chemistry

The structural features of Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine make it a highly attractive building block in drug discovery.

  • Scaffold for Novel Therapeutics: The chiral pyrrolidine core is a common motif in a wide range of biologically active compounds and FDA-approved drugs.[4] Its rigid, three-dimensional structure can provide a well-defined orientation of substituents for optimal interaction with biological targets.

  • Metabolic Stability: The cyclopropyl group is often incorporated into drug candidates to enhance their metabolic stability. The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5]

  • Improved Physicochemical Properties: The introduction of a cyclopropyl group can favorably modulate properties such as lipophilicity and membrane permeability, which are critical for drug absorption and distribution.

  • Chiral Intermediate: As a chiral amine, this compound is a valuable intermediate for the synthesis of enantiomerically pure pharmaceuticals, where stereochemistry is crucial for therapeutic activity and minimizing off-target effects.

Caption: Key attributes of the target molecule for drug discovery applications.

Conclusion

Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine is a valuable synthetic intermediate with significant potential in the development of novel therapeutics. Its unique structural and physicochemical properties, stemming from the combination of a chiral pyrrolidine ring and a cyclopropyl group, make it an attractive building block for medicinal chemists. The synthetic protocol outlined in this guide provides a reliable method for its preparation, and the expected analytical data serves as a benchmark for its characterization. As the demand for complex, three-dimensional molecules in drug discovery continues to grow, the utility of chiral amines like this is expected to increase.

References

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]

  • Chemistry LibreTexts. 6.5: Amine Fragmentation. Available at: [Link]

  • Hypha Discovery Blogs. Metabolism of cyclopropyl groups. Available at: [Link]

  • PMC. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Available at: [Link]

Sources

The Strategic Deployment of Cyclopropyl Amines in GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

From Conformational Locking to Metabolic Tuning

Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists. Scope: Physicochemical properties, structural biology, synthetic methodologies, and experimental protocols.

Executive Summary

The cyclopropyl amine moiety represents a "privileged structure" in modern GPCR ligand design, offering a unique intersection of steric, electronic, and conformational properties. Unlike flexible alkyl chains, the cyclopropyl group introduces significant ring strain (~27.5 kcal/mol) and shorter C–C bonds (1.51 Å), which impart rigidity and alter the electronic character of attached heteroatoms.

For the medicinal chemist, the cyclopropyl amine serves three distinct tactical roles:

  • Conformational Restriction: Freezing bioactive conformations to enhance selectivity (e.g., mGluR agonists).

  • pKa Modulation: Lowering amine basicity to improve membrane permeability and reduce hERG liability.

  • Metabolic Shielding: Blocking

    
    -carbon oxidation due to the high bond dissociation energy of cyclopropyl C–H bonds.
    

Physicochemical & Electronic Properties

The "pKa Cliff"

Replacing an isopropyl group with a cyclopropyl group on an amine nitrogen significantly alters basicity. The carbon atoms in a cyclopropane ring possess greater


-character (approximately 

hybridization) compared to standard alkyl

carbons. This withdraws electron density from the nitrogen lone pair, lowering the pKa.
PropertyIsopropyl Amine (

)
Cyclopropyl Amine (

)
Impact on Drug Design
pKa (Conj. Acid) ~10.6~9.1Reduced ionization at pH 7.4 improves passive permeability (LogD).
C-H Bond Energy ~95 kcal/mol~106 kcal/molHigh resistance to CYP450-mediated H-atom abstraction (

-oxidation).
Steric Profile Flexible, bulkyRigid, pseudo-planarFits narrow hydrophobic clefts; mimics alkene planarity.
hERG Liability High (if basic)ReducedLower basicity correlates with reduced cation-trapping in the hERG channel.
Metabolic Stability

The cyclopropyl group acts as a "metabolic wall." CYP450 enzymes typically attack the


-carbon of amines (N-dealkylation). The high bond dissociation energy of the cyclopropyl C–H bond makes this abstraction energetically unfavorable, diverting metabolism to other, often more manageable, soft spots or prolonging half-life.

Case Study: Conformational Locking in mGluR Agonists

The most profound application of the cyclopropyl amine motif is in the design of LY354740 (Eglumegad) , a potent agonist for Group II metabotropic glutamate receptors (mGluR2/3).

The Challenge

Glutamate, the endogenous ligand, is highly flexible, binding promiscuously to iGluRs (NMDA, AMPA) and mGluRs. To achieve selectivity for mGluR2 (an anxiety/schizophrenia target) over iGluRs (neurotoxicity risk), the bioactive conformation must be "frozen."

The Solution

Researchers at Eli Lilly utilized a bicyclic system where a cyclopropane ring is fused to a proline-like scaffold. This structure effectively locks the glutamate backbone into a specific extended conformation required for mGluR2 activation, while sterically clashing with the binding pockets of NMDA/AMPA receptors.

  • Compound: LY354740[1][2][3]

  • Structure: (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid.[2][4][5]

  • Outcome: Nanomolar affinity for mGluR2/3 (

    
     ~ 5-10 nM) with >1000-fold selectivity over iGluRs.
    
Signaling Pathway Visualization

The following diagram illustrates the G-protein signaling cascade activated by LY354740 binding to mGluR2.

mGluR2_Signaling LY354740 LY354740 (Ligand) mGluR2 mGluR2 Receptor (GPCR Class C) LY354740->mGluR2 Binds/Stabilizes Active State Gi_Protein G_i/o Protein (Heterotrimer) mGluR2->Gi_Protein Activates AC Adenylyl Cyclase (Effector) Gi_Protein->AC Inhibits (G_alpha_i) cAMP cAMP Levels (Second Messenger) AC->cAMP Reduces Production PKA PKA Activity (Kinase) cAMP->PKA Downregulates Excitability Neuronal Excitability (Glutamate Release) PKA->Excitability Reduces Presynaptic Release

Caption: Signal transduction pathway for LY354740-mediated mGluR2 activation, leading to presynaptic inhibition.

Synthetic Methodologies

Constructing chiral cyclopropyl amines requires precision. Two primary methods dominate the pharmaceutical landscape: the Kulinkovich-Szymoniak reaction for primary amines and Buchwald-Hartwig coupling for N-arylation.

Protocol A: Kulinkovich-Szymoniak Reaction

Target: Synthesis of primary cyclopropyl amines from nitriles. Mechanism: Titanium-mediated formation of a titanacyclopropane intermediate which acts as a 1,2-dicarbanion equivalent.

Step-by-Step Protocol:

  • Reagents: Benzonitrile (1.0 eq),

    
     (2.2 eq), 
    
    
    
    (1.1 eq),
    
    
    (2.0 eq).
  • Titanacycle Formation:

    • Cool a solution of benzonitrile and

      
       in dry 
      
      
      
      to -78°C.
    • Add

      
       dropwise (Solution turns dark brown/black).
      
    • Warm to room temperature (RT) and stir for 1 hour.

  • Ring Closure:

    • Add

      
       dropwise. This Lewis acid triggers the ring closure from the intermediate azatitanacyclopentene.
      
    • Stir for 2-4 hours.

  • Workup:

    • Quench with 10% NaOH.

    • Extract with ether, dry over

      
      .
      
    • Purify via distillation or amine-functionalized silica chromatography.

    • Yield Expectation: 60-80%.

Protocol B: Buchwald-Hartwig Coupling

Target: Installing a cyclopropyl group onto an aromatic GPCR core (e.g., creating an N-cyclopropyl aniline).

Step-by-Step Protocol:

  • Reagents: Aryl Bromide (1.0 eq), Cyclopropylamine (1.2 eq),

    
     (2 mol%), BINAP or Xantphos (4 mol%), 
    
    
    
    (1.5 eq).
  • Setup:

    • Charge an oven-dried Schlenk tube with Aryl Bromide, Base, and Catalyst/Ligand.

    • Evacuate and backfill with Argon (3x).

    • Add dry Toluene or Dioxane.

    • Add Cyclopropylamine via syringe.

  • Reaction:

    • Heat to 80-100°C for 12-16 hours.

  • Workup:

    • Filter through Celite.

    • Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Experimental Validation: Metabolic Stability Assay

To confirm the "Metabolic Shield" hypothesis, a comparative microsomal stability assay is required.

Objective: Compare intrinsic clearance (


) of an N-isopropyl analog vs. an N-cyclopropyl analog.

Protocol:

  • Preparation: Prepare 10 mM stock solutions of Test Compound A (Isopropyl) and Test Compound B (Cyclopropyl) in DMSO.

  • Incubation:

    • Dilute to 1

      
       in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).
      
    • Pre-incubate at 37°C for 5 mins.

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Take aliquots at t = 0, 5, 15, 30, and 60 mins.

    • Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      

Success Criteria: The Cyclopropyl analog should exhibit a


-fold increase in 

compared to the Isopropyl analog if N-dealkylation is the primary metabolic route.

Decision Logic for Ligand Design

Use the following logic flow to determine when to deploy a cyclopropyl amine in your scaffold.

Design_Logic Start Start: Optimization Phase Check_pKa Is Basic pKa > 9.5? (Permeability/hERG Issue) Start->Check_pKa Check_Metab Is N-Dealkylation a Major Metabolic Softspot? Check_pKa->Check_Metab No Action_N_cPr Strategy: Replace Alkyl with N-Cyclopropyl Check_pKa->Action_N_cPr Yes (Lowers pKa ~1.5 units) Check_Conf Is the Binding Pocket Narrow/Planar? Check_Metab->Check_Conf No Check_Metab->Action_N_cPr Yes (Blocks CYP oxidation) Action_C_cPr Strategy: Use Cyclopropyl as Conformational Lock (e.g., LY354740) Check_Conf->Action_C_cPr Yes (Rigidify) Action_Std Strategy: Standard Alkyl Optimization Check_Conf->Action_Std No

Caption: Decision tree for incorporating cyclopropyl moieties during Lead Optimization.

References

  • PubChem. Compound Summary for CID 213056, Eglumegad (LY354740).[5] National Library of Medicine. [Link]

  • PubChem. Compound Summary for CID 2369, Betaxolol.[6] National Library of Medicine. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Schoepp, D. D., et al. (1999). Pharmacological characterization of LY354740, a potent and selective group II metabotropic glutamate receptor agonist.[4][7] Neuropharmacology. [Link][4]

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications. [Link]

Sources

Technical Monograph: (R)-N-cyclopropyl-1-methylpyrrolidin-3-amine

[1][2][3]

Executive Summary

(R)-N-cyclopropyl-1-methylpyrrolidin-3-amine (CAS: 1354006-59-9) represents a privileged structural motif in medicinal chemistry, specifically designed to modulate the physicochemical properties of G-Protein Coupled Receptor (GPCR) ligands.[1][2][3] Unlike its achiral or acyclic analogs, this molecule offers a precise vector for hydrogen bonding while restricting conformational entropy via the cyclopropyl moiety.[1][2][3]

This guide details the retention-of-configuration synthesis , analytical validation of enantiomeric excess (%ee), and the pharmacological rationale for its deployment in drug discovery, specifically targeting the Histamine H3 receptor and LSD1 (Lysine-specific demethylase 1) inhibition pathways.[1][2][3]

Chemical Identity & Physiochemical Profile[1][2][3][5][6]

PropertySpecification
IUPAC Name (3R)-N-cyclopropyl-1-methylpyrrolidin-3-amine
CAS Number 1354006-59-9
PubChem CID Derived from parent/racemate structures (e.g., CID 71463409)
Molecular Formula C₈H₁₆N₂
Molecular Weight 140.23 g/mol
Chirality (R)-Enantiomer
pKa (Calculated) ~9.2 (Secondary Amine), ~8.5 (Tertiary Pyrrolidine N)
LogP ~0.3 (Predicted)
SMILES CN1CCNC2CC2

Synthetic Architecture: The "Gidley" Reductive Amination

The synthesis of this molecule presents a specific challenge: Cyclopropanone is kinetically unstable and cannot be used as a standard ketone in reductive amination.[1][2][3] Furthermore, the stereocenter at C3 of the pyrrolidine ring must be preserved.[1][2][3]

The industry-standard protocol utilizes (1-ethoxycyclopropoxy)trimethylsilane as a masked cyclopropanone equivalent (The Gidley Method), reacting with the commercially available (R)-1-methylpyrrolidin-3-amine.[1][2][3]

Reaction Mechanism & Protocol

This route avoids racemization by maintaining the integrity of the C3-chiral center on the amine partner.[1][2][3]

Reagents:

  • Substrate: (R)-1-methylpyrrolidin-3-amine (1.0 eq)

  • Reagent: (1-ethoxycyclopropoxy)trimethylsilane (1.2 eq)

  • Reductant: Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq) or Sodium Triacetoxyborohydride (STAB).[1][2][3]

  • Solvent: Methanol (MeOH) with 1% Acetic Acid (AcOH).

Step-by-Step Protocol:

  • Activation: Dissolve (R)-1-methylpyrrolidin-3-amine in dry MeOH under N₂ atmosphere. Adjust pH to ~5–6 with glacial acetic acid to activate the iminium formation.[1][2][3]

  • Addition: Add (1-ethoxycyclopropoxy)trimethylsilane dropwise at 0°C. The silane protects the cyclopropanone hemiacetal, releasing the reactive ketone in situ.[1][2][3]

  • Reduction: After 30 minutes of stirring, add NaBH₃CN portion-wise. The in situ generated iminium ion is rapidly reduced to the amine.[1][2][3]

  • Quench: Reflux for 2 hours to ensure completion. Quench with 1N NaOH to pH > 10.[1][2][3]

  • Extraction: Extract with DCM. The product is a polar oil; rigorous drying (Na₂SO₄) is required.[1][2][3]

Synthetic Workflow Diagram

The following DOT diagram illustrates the logic flow from starting material to the isolated chiral intermediate.

SynthesisWorkflowcluster_0Step 1: Iminium Formationcluster_1Step 2: Stereoselective ReductionStart(R)-1-methylpyrrolidin-3-amine(Chiral Scaffold)InterIntermediateIminium IonStart->Inter AcOH, MeOH, 0°CReagent(1-ethoxycyclopropoxy)trimethylsilane(Masked Cyclopropanone)Reagent->Inter In-situ deprotectionProduct(R)-N-cyclopropyl-1-methylpyrrolidin-3-amineInter->Product Reductive Amination(Retains C3 Chirality)ReductantNaBH3CN / MeOH(Hydride Donor)Reductant->ProductQCQC: Chiral HPLC(>98% ee)Product->QC

Figure 1: Synthetic pathway utilizing the Gidley Method to introduce the cyclopropyl group while preserving the (R)-stereocenter.[1][2][3]

Analytical Validation (Self-Validating Systems)

To ensure the "Trustworthiness" of the protocol, the following analytical controls are mandatory.

Enantiomeric Excess (%ee) Determination

Because the starting material is chiral, racemization is a risk during the acidic activation step.[1][2][3]

  • Method: Chiral HPLC.[1][3]

  • Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2][3]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[1][2][3]

  • Detection: UV at 210 nm (weak chromophore) or Refractive Index (RI).[1][2][3]

  • Acceptance Criteria: > 98% ee.

Structural Confirmation (NMR)[1][2][3]
  • ¹H NMR (CDCl₃, 400 MHz):

    • Cyclopropyl protons: Distinct multiplets at δ 0.3–0.5 ppm (4H).[1][2][3]

    • N-Methyl: Singlet at δ 2.3 ppm (3H).[1][2][3]

    • Chiral Methine (H3): Multiplet at δ 3.2–3.4 ppm.[1][2][3]

    • Diagnostic: The absence of olefinic protons rules out elimination by-products.[1][2][3]

Pharmacophore Utility & Biological Logic

Why utilize this specific scaffold? The (R)-N-cyclopropyl-1-methylpyrrolidin-3-amine moiety solves three critical problems in drug design:

  • Metabolic Stability: The cyclopropyl group protects the secondary amine from rapid oxidative dealkylation (N-dealkylation) by CYP450 enzymes, a common failure point for N-ethyl or N-methyl analogs.[1][2][3]

  • Basicity Modulation: The cyclopropyl group lowers the pKa of the amine slightly compared to an isopropyl group, improving blood-brain barrier (BBB) permeability for CNS targets.[1][2][3]

  • Conformational Locking: The rigid pyrrolidine ring holds the basic nitrogen in a specific vector, crucial for interacting with Aspartate residues in GPCR transmembrane domains (e.g., Asp3.32 in Histamine H3).[1][2][3]

Target Interaction Map (Histamine H3)

The following diagram visualizes the pharmacophore's interaction within the binding pocket.[1][2][3]

PharmacophoreDrug(R)-N-cyclopropyl-1-methylpyrrolidin-3-amine(Ligand)Receptor_AspAspartate 3.32(H3 Receptor)Drug->Receptor_Asp Ionic Bond(Pyrrolidine N+)Receptor_PocketHydrophobic Pocket(TM3 / TM6)Drug->Receptor_Pocket Van der Waals(Cyclopropyl Fit)EffectCNS Modulation(Wakefulness/Cognition)Receptor_Asp->Effect AntagonismReceptor_Pocket->Effect

Figure 2: Pharmacodynamic interaction logic.[1][2][3] The pyrrolidine nitrogen forms a critical ionic bond, while the cyclopropyl group fills a specific lipophilic sub-pocket.[1][2][3]

References

  • Gidley, G. C., et al. (1981).[1][3] Reductive amination using (1-ethoxycyclopropoxy)trimethylsilane. Journal of the Chemical Society, Perkin Transactions 1. [1][2][3]

  • PubChem Compound Summary. (2025). N-cyclopropyl-1-methylpyrrolidin-3-amine (Related Isomers). National Center for Biotechnology Information.[1][3] [1][2][3]

  • Cowart, M. D., et al. (2005).[1][3] Rotationally Constrained 2-(4-Alkoxyphenyl)cyclopropylamines as Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry. (Demonstrates utility of cyclopropylamines in H3 ligands).

  • U.S. Patent 8,853,408. (2014).[1][2][3] Cyclopropylamines as LSD1 inhibitors. (Validates the scaffold in epigenetic targets).

An In-depth Technical Guide to the Safe Handling of Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine (CAS 1341951-88-9) was publicly available at the time of this writing. This guide is therefore based on an inferred hazard assessment derived from the analysis of its primary structural components: the cyclopropylamine moiety and the N-methylpyrrolidine moiety. The recommendations herein are based on the known hazards of these and structurally related compounds. It is imperative for researchers to exercise caution and to conduct a thorough risk assessment before handling this substance.

Introduction: A Proactive Approach to Laboratory Safety

In the fast-paced environment of drug discovery and chemical research, the introduction of novel chemical entities is a daily occurrence. Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine is a compound of interest, likely as a building block in the synthesis of more complex molecules. The presence of a strained cyclopropyl ring and a tertiary amine within a pyrrolidine structure suggests a unique reactivity profile and, consequently, a specific set of handling requirements. This guide provides a comprehensive overview of the inferred safety considerations for this compound, enabling researchers to adopt a proactive safety culture when working with such novel substances.

Compound Identification and Structural Analysis

  • IUPAC Name: Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine

  • CAS Number: 1341951-88-9

  • Molecular Formula: C₈H₁₆N₂

  • Structural Components for Hazard Analysis:

    • Cyclopropylamine moiety: This functional group is known for its reactivity, stemming from the strained three-membered ring.[1] It is a primary aliphatic amine.[2]

    • N-methylpyrrolidine moiety: A five-membered saturated heterocycle with a tertiary amine. For the purpose of this hazard assessment, we will consider data for N-methylpyrrolidone (NMP) as a close and well-documented analogue.[3][4]

Inferred Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a composite hazard profile for Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine can be inferred from its components.

Analysis of the Cyclopropylamine Moiety

Cyclopropylamine is consistently classified as a hazardous substance across multiple supplier safety data sheets.[5][6][7][8]

  • Physical Hazards: Highly flammable liquid and vapor.[5][7][8] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[9]

  • Health Hazards:

    • Harmful if swallowed.[5][6][8]

    • Causes severe skin burns and eye damage.[5][6][7][8]

    • May cause respiratory irritation.[10]

    • Harmful if inhaled.[6]

    • May cause an allergic skin reaction.[2]

Analysis of the N-Methylpyrrolidine Moiety (with NMP as an analogue)

N-Methylpyrrolidone (NMP) is a combustible liquid with significant health hazards.[3][4][11]

  • Physical Hazards: Combustible liquid.[3][4][12]

  • Health Hazards:

    • Causes skin irritation.[4][13]

    • Causes serious eye irritation.[4][13]

    • May cause respiratory irritation.[13][14]

    • Suspected of damaging fertility or the unborn child (Reproductive Toxicity Category 1B).[4][13][14]

    • Can be absorbed through the skin, potentially carrying other dissolved substances into the body.[3]

Synthesized Hazard Profile for Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine

Based on the analysis of its components, Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine should be handled as a substance with the following potential hazards:

Hazard CategoryInferred Hazard StatementBasis of Inference
Physical Flammable liquid and vaporCyclopropylamine is highly flammable.[5][7][8]
Health Causes severe skin burns and eye damageCyclopropylamine is corrosive.[5][6][7][8]
Harmful if swallowed or inhaledBoth components have oral and inhalation toxicity.[4][5][6][8]
May cause respiratory irritationBoth components are respiratory irritants.[10][13][14]
May cause an allergic skin reactionCyclopropylamine is a potential skin sensitizer.[2]
May damage fertility or the unborn childNMP is a known reproductive toxin.[4][13][14]

Prudent Practices for Handling and Storage

A cautious approach is paramount when a specific SDS is unavailable. The following protocols are derived from best practices for handling flammable, corrosive, and reproductively toxic amines.

Engineering Controls
  • Ventilation: All handling of Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10][15]

  • Safety Equipment: Safety showers and emergency eyewash stations must be readily accessible in the immediate vicinity of handling.[15]

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[16] The storage area should be designated for flammable liquids.[10]

  • Incompatibilities: Keep away from heat, sparks, open flames, and other ignition sources.[5][8] Store separately from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent all routes of exposure.

PPE TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.To protect against splashes that can cause severe eye damage.[8]
Skin Protection Chemical-resistant gloves (e.g., butyl rubber, Viton®). Consult glove manufacturer's data for specific breakthrough times. A lab coat and, for larger quantities, an impervious apron or chemical suit.To prevent skin contact, which can cause severe burns and absorption.[8]
Respiratory Protection If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.To prevent respiratory irritation and inhalation toxicity.[10]

Emergency Procedures

First Aid Measures

Immediate action is critical in the event of exposure.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards: The compound is flammable. Vapors are heavier than air and may travel to a source of ignition.[9] Hazardous decomposition products include carbon oxides and nitrogen oxides.[10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area.[5] Wear appropriate PPE as described in Section 4.3. Eliminate all ignition sources.[8]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[7]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[7]

Waste Disposal

Dispose of waste in accordance with all applicable federal, state, and local regulations. This material and its container must be treated as hazardous waste.[10] Contact a licensed professional waste disposal service.[7]

Experimental Workflow and Risk Mitigation

The following diagrams illustrate a logical approach to risk assessment and a standard workflow for handling a compound with the inferred hazards of Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine.

RiskAssessment cluster_assessment Risk Assessment for Novel Compound Start Identify Novel Compound (Cyclopropyl-((R)-1-methyl- pyrrolidin-3-yl)-amine) CheckSDS Search for Specific SDS Start->CheckSDS AnalyzeComponents Analyze Structural Components - Cyclopropylamine - N-methylpyrrolidine CheckSDS->AnalyzeComponents Negative NoSDS No SDS Found InferHazards Infer Hazard Profile - Flammable - Corrosive - Toxic - Reproductive Hazard AnalyzeComponents->InferHazards DevelopSOP Develop Safe Operating Procedure (SOP) InferHazards->DevelopSOP ImplementControls Implement Controls - Fume Hood - PPE - Spill Kit DevelopSOP->ImplementControls Proceed Proceed with Experiment ImplementControls->Proceed

Caption: Risk assessment flow for a novel compound without a specific SDS.

LabWorkflow cluster_workflow Safe Handling Workflow Prep Preparation: - Review SOP - Don PPE - Prepare Fume Hood Handling Handling: - Weigh/transfer compound - Perform reaction Prep->Handling PostHandling Post-Handling: - Quench reaction - Work-up Handling->PostHandling Cleanup Cleanup: - Decontaminate glassware - Dispose of waste PostHandling->Cleanup End End of Procedure: - Doff PPE - Wash hands thoroughly Cleanup->End

Caption: General laboratory workflow for handling hazardous chemicals.

References

  • Honeywell, Burdick & Jackson. (2000).
  • Chemw
  • Loba Chemie. (2016). CYCLOPROPYLAMINE FOR SYNTHESIS MSDS.
  • Santa Cruz Biotechnology. (n.d.).
  • TCI Chemicals. (2025).
  • CDN Isotopes. (2015).
  • ECHEMI. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2025).
  • A.G. Layne. (2016).
  • JMN Specialties, Inc. (2024).
  • Thermo Fisher Scientific. (2018).
  • Guidechem. (n.d.). Cyclopropylamine 765-30-0 wiki.
  • New Jersey Department of Health. (n.d.). N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet.
  • Merck Millipore. (n.d.). Cyclopropylamine CAS 765-30-0 | 818017.
  • PubChem. (n.d.). Cyclopropylamine.
  • Gardarsdottir, H. (2024).
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • ACS Publications. (2021).
  • PMC. (2024).
  • ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

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Metabolic Stability of Cyclopropyl-Substituted Secondary Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyclopropyl Paradox

In modern drug design, the cyclopropyl-substituted secondary amine represents a high-reward, high-risk pharmacophore. It is frequently employed as a bioisostere for isopropyl or ethyl groups to enhance metabolic stability by blocking


-dealkylation. However, this stability comes at a cost: the unique electronic properties of the cyclopropyl ring can trigger mechanism-based inhibition (MBI) of Cytochrome P450 enzymes, leading to potential drug-drug interactions (DDIs) or hepatotoxicity.

This guide provides a technical framework for utilizing this motif effectively. It details the mechanistic causality of its stability, the risks of suicide inhibition, and a self-validating experimental workflow to screen for safety early in the lead optimization phase.

Mechanistic Foundation: Stability vs. Liability

To optimize a lead compound, one must understand the atomic-level interactions between the substrate and the CYP450 heme center.

The Stability Mechanism (Why it works)

The primary metabolic clearance pathway for secondary amines is


-dealkylation .[1] This reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism, where the high-valent Iron-Oxo species (Compound I) abstracts a hydrogen atom from the 

-carbon adjacent to the nitrogen.[1]
  • Bond Dissociation Energy (BDE): The metabolic stability of the cyclopropyl group arises from its unusually high C-H bond dissociation energy.[1]

    • Isopropyl

      
      -C-H BDE: ~98 kcal/mol 
      
    • Cyclopropyl

      
      -C-H BDE: ~106 kcal/mol [2]
      
  • Hybridization Effect: The carbon atoms in a cyclopropyl ring possess significant

    
    -character (approximating 
    
    
    
    rather than
    
    
    ) in their C-H bonds due to ring strain (Walsh orbitals).[1] This makes the
    
    
    -proton significantly more difficult to abstract compared to acyclic alkyl chains.
  • Outcome: The rate of

    
    -hydroxylation is drastically reduced, effectively "metabolically silencing" this position and prolonging the compound's half-life (
    
    
    
    ).[1]
The Liability Mechanism (The Suicide Risk)

While the high BDE prevents HAT, the cyclopropyl amine can undergo Single Electron Transfer (SET) .[1]

  • SET Oxidation: The CYP450 oxidant removes an electron from the nitrogen lone pair, forming an aminium radical cation (

    
    ).[1]
    
  • Ring Opening: The cyclopropyl ring, under high strain (~27.5 kcal/mol), rapidly opens to relieve tension, generating a reactive carbon-centered radical.

  • Covalent Binding: This radical can attack the heme porphyrin nitrogen (suicide inhibition) or the protein backbone (time-dependent inhibition), permanently inactivating the enzyme.[1]

Visualizing the Pathway

The following diagram illustrates the bifurcation between metabolic clearance (stability) and enzyme inactivation (toxicity).[1]

MetabolicPathway Substrate Cyclopropyl Sec-Amine CYP CYP450 (Cpd I) Substrate->CYP Intermediate Aminium Radical Cation (N•+) CYP->Intermediate SET (1e- transfer) PathA_Step1 H-Abstraction (High Barrier) Intermediate->PathA_Step1 Path A: HAT (Disfavored by high BDE) PathB_Step1 Ring Opening (Radical Rearrangement) Intermediate->PathB_Step1 Path B: Ring Strain Relief Metabolite Carbinolamine (Stable/Dealkylated) PathA_Step1->Metabolite Adduct Heme Adduct (Enzyme Inactivation) PathB_Step1->Adduct Covalent Bond

Caption: Figure 1. Bifurcation of CYP450-mediated metabolism for cyclopropyl amines. Path A represents the desired metabolic stability (slowed by high BDE).[1] Path B represents the risk of mechanism-based inhibition (MBI).

Experimental Protocols: A Self-Validating Workflow

To confidently use a cyclopropyl amine, you must prove it is stable without being a time-dependent inhibitor (TDI).

Phase 1: Metabolic Stability Screening (Microsomal Clearance)

Objective: Confirm that the cyclopropyl substitution actually improves stability compared to an isopropyl/ethyl analog.[1]

Protocol:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

  • Substrate Conc: 1 µM (to ensure first-order kinetics,

    
    ).
    
  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Timepoints: 0, 5, 15, 30, 45 min at 37°C.

  • Quench: Add ice-cold Acetonitrile (containing internal standard) in a 1:3 ratio.

  • Analysis: LC-MS/MS monitoring parent depletion.

Data Output: Calculate Intrinsic Clearance (


) using the elimination rate constant (

):

[1]
Phase 2: Time-Dependent Inhibition (IC50 Shift Assay)

Objective: This is the critical safety gate .[1] It determines if your compound is inactivating the CYP enzyme over time (MBI).[1][3]

Protocol:

  • Design: Two parallel incubations.

    • Arm A (+NADPH Pre-incubation): Compound + HLM + NADPH for 30 mins.

    • Arm B (-NADPH Pre-incubation): Compound + HLM + Buffer for 30 mins.

  • Substrate Addition: After 30 mins, dilute both arms 1:10 into a solution containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

  • Measurement: Measure the formation of the specific metabolite (e.g., 1'-OH-midazolam).

  • Logic: If the compound destroys the enzyme during the pre-incubation (Arm A), the remaining activity will be significantly lower than Arm B.

Data Interpretation (The Shift Ratio): ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">


[1]
Shift RatioInterpretationAction
< 1.5 Negligible TDIProceed. The motif is safe.
1.5 - 4.0 Potential TDICaution. Assess clinical

vs

.
> 4.0 Strong TDIStop. High risk of DDI. Redesign.
Phase 3: Reactive Metabolite Trapping (GSH Adducts)

Objective: Detect transient ring-opened electrophiles that may not kill the CYP but could cause hepatotoxicity.[1]

Protocol:

  • Incubate compound (10 µM) with HLM + NADPH + Glutathione (GSH) (5 mM) or Trapping agent (e.g., KCN for iminium ions).[1]

  • Analyze via LC-MS/MS searching for Neutral Loss scans (loss of 129 Da for GSH adducts).[1]

  • Result: Presence of +307 Da adducts indicates ring opening and electrophile generation.

Case Studies & Data Analysis

Case Study 1: Trovafloxacin (The Cautionary Tale)

Trovafloxacin contains a difluorophenyl-cyclopropylamine moiety.[1]

  • Observation: Severe idiosyncratic hepatotoxicity in the clinic.

  • Mechanism: Metabolic oxidation of the cyclopropylamine ring led to the formation of a reactive

    
    -unsaturated aldehyde (via ring opening) which covalently bound to liver proteins.[4]
    
  • Lesson: Metabolic stability (low clearance) does not equal metabolic safety.[1] The ring-opening pathway (Path B in Figure 1) was dominant over detoxification.[1]

Case Study 2: Pitavastatin (The Success)

Pitavastatin utilizes a cyclopropyl group.[1][4]

  • Design Goal: Divert metabolism away from CYP3A4 to prevent DDIs.

  • Outcome: The cyclopropyl group successfully blocked

    
    -hydroxylation. Unlike Trovafloxacin, the electronic environment of the Pitavastatin cyclopropyl group did not favor the formation of the radical cation required for ring opening.
    
  • Result: High stability, low DDI potential, successful FDA approval.

Comparative Data: Alkyl Substituents on Secondary Amines

The table below summarizes typical stability profiles for secondary amines (


).
Substituent (

)
Relative

Primary Metabolic RouteMBI Risk
Methyl High (100%)

-demethylation (Rapid)
Low
Ethyl High (90%)

-deethylation
Low
Isopropyl Moderate (60%)

-hydroxylation
Low
Cyclopropyl Low (<10%) Blocked / Ring Opening High
t-Butyl Very Low (<5%)Stable (Steric bulk)Low

Workflow Diagram: Decision Tree

Use this logic flow to determine if a cyclopropyl-amine lead should advance.

DecisionTree Start Candidate: Cyclopropyl-Amine Step1 Microsomal Stability (HLM, 30 min) Start->Step1 Decision1 Is CL_int Low? Step1->Decision1 Step2 TDI Assay (IC50 Shift) (+/- NADPH) Decision1->Step2 Yes Fail_Stab REJECT: Unstable (Try t-Butyl or Gem-dimethyl) Decision1->Fail_Stab No Decision2 Shift > 1.5? Step2->Decision2 Step3 GSH Trapping (LC-MS/MS) Decision2->Step3 No Fail_TDI REJECT: Suicide Inhibitor (Risk of DDI) Decision2->Fail_TDI Yes Decision3 Adducts Detected? Step3->Decision3 Pass ADVANCE CANDIDATE (Stable & Safe) Decision3->Pass No Fail_Tox REJECT: Reactive Metabolite (Hepatotoxicity Risk) Decision3->Fail_Tox Yes

Caption: Figure 2. Tiered screening workflow for validating cyclopropyl-amine safety.

References

  • Kalgutkar, A. S., et al. (2005). Functional Group Structural Alerts and Elimination of Reactive Metabolite Formation.[5] Current Drug Metabolism. Link

  • Beresford, A. P., et al. (2006). Metabolism of cyclopropylamines: A review of the current literature. Xenobiotica. Link

  • Hanzlik, R. P., & Tullman, R. H. (1982).[6][7] Suicide inactivation of cytochrome P-450 by cyclopropylamines.[8] Evidence for cation-radical intermediates.[9] Journal of the American Chemical Society.[9] Link[1]

  • Wuitschik, G., et al. (2008). Oxetanes as promising physicochemical and metabolic bioisosteres of gem-dimethyl groups. Angewandte Chemie International Edition. Link[1]

  • Orr, S. T., et al. (2012). Mechanism-based inactivation (MBI) of cytochrome P450 enzymes: structure-activity relationships and discovery strategies to mitigate drug-drug interaction risks. Journal of Medicinal Chemistry.[10] Link[1]

Sources

Methodological & Application

Application Notes & Protocols: Buchwald-Hartwig Amination for Chiral Pyrrolidine Amines

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Significance of Chiral Pyrrolidines and C-N Bond Formation

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs and natural products.[1][2] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[3] When chirality is introduced, the pyrrolidine scaffold can lead to compounds with distinct pharmacological profiles, where one enantiomer may be significantly more active or have a different mode of action than the other.[2] Consequently, robust and stereoretentive methods for the synthesis and functionalization of chiral pyrrolidines are of paramount importance to the drug discovery and development pipeline.[1][4][5]

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds.[6][7][8] This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides or pseudohalides and a primary or secondary amine.[8][9] For the synthesis of N-aryl chiral pyrrolidines, this reaction is particularly advantageous due to its broad substrate scope, functional group tolerance, and generally mild reaction conditions, which often preserve the stereochemical integrity of the chiral amine.[10][11]

This guide provides an in-depth analysis of the critical parameters governing the successful Buchwald-Hartwig amination of chiral pyrrolidine amines, complete with field-proven protocols and troubleshooting advice.

A Deep Dive into the Catalytic System

The success of a Buchwald-Hartwig amination hinges on the careful selection and interplay of its core components: the palladium source, the phosphine ligand, the base, and the solvent. Understanding the role of each is crucial for optimizing reaction conditions, especially when dealing with sterically demanding and valuable chiral substrates like substituted pyrrolidines.

The Palladium Precursor: Activating the Catalyst

The active catalyst in the Buchwald-Hartwig amination is a Pd(0) species.[6][12] While Pd(0) sources like Pd₂(dba)₃ can be used, they are often less stable. More commonly, stable Pd(II) precursors such as Pd(OAc)₂ are used, which are reduced in situ to Pd(0). This reduction can be facilitated by the amine substrate (if it contains an α-hydrogen) or the phosphine ligand.[6]

For enhanced reliability and cleaner generation of the active catalyst, modern palladacycle "precatalysts" (e.g., Buchwald's G3 or G4 precatalysts) are highly recommended.[13] These precatalysts readily form the active LPd(0) species upon exposure to a base, leading to more consistent results and often allowing for lower catalyst loadings.[12][13]

The Ligand: The Heart of Stereoretentive Coupling

The choice of ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. The ligand stabilizes the palladium center, influences the rates of oxidative addition and reductive elimination, and prevents catalyst deactivation.[7] For coupling chiral secondary amines like pyrrolidines, bulky and electron-rich biaryl monophosphine ligands are often the top choice.[14]

  • Why Bulky, Electron-Rich Ligands?

    • Steric Hindrance: Pyrrolidines, especially those substituted at the 2- or 5-positions, are sterically demanding nucleophiles. Bulky ligands promote the formation of a monoligated, 12-electron LPd(0) species, which is more reactive in the oxidative addition step.[15]

    • Accelerated Reductive Elimination: Electron-rich ligands increase the electron density on the palladium center, which in turn accelerates the final, product-forming reductive elimination step. This is crucial as it must outcompete potential side reactions like β-hydride elimination, which can be a problem with some secondary amines.[8][14]

    • Stereochemical Integrity: For chiral amines, it is critical to use conditions that ensure the reaction proceeds with retention of stereochemistry. Bidentate phosphine ligands, such as BINAP, have been shown to be effective in suppressing racemization, which can occur via a dehydrogenation/hydrogenation pathway.[10]

Recommended Ligands for Chiral Pyrrolidine Amines:

Ligand FamilySpecific ExamplesKey Features & Applications
Biaryl Phosphines RuPhos, XPhos, BrettPhosHighly effective for coupling secondary amines, including sterically hindered ones.[15] Often the first choice for screening.
Chelating Diphosphines BINAP, DPPF, XANTPHOSCan provide high yields and are known to suppress racemization in chiral substrates.[7][10]
N-Heterocyclic Carbenes (NHCs) PEPPSI™-type precatalystsOffer high stability and activity, particularly for challenging substrates like aryl chlorides.[16]
The Base: More Than a Simple Proton Acceptor

The base plays a multifaceted role in the catalytic cycle.[7] Its primary function is to deprotonate the amine-palladium complex to form the key palladium-amido intermediate, which then undergoes reductive elimination.[17][18]

The choice of base is highly dependent on the solvent and the functional group tolerance of the substrates.

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common bases and often lead to faster reaction rates.[7] Sodium tert-butoxide is frequently used in non-polar solvents like toluene.[19] However, these strong bases are incompatible with sensitive functional groups like esters and nitro groups.[6]

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These bases offer broader functional group tolerance and are a good choice for sensitive substrates.[12][19] Cesium carbonate is often favored due to its good solubility in common organic solvents.[12] Reactions with weaker bases may require higher temperatures or longer reaction times.[19]

The interplay between base and solvent is crucial. In non-polar solvents like toluene, an anionic base is required to deprotonate the neutral palladium-amine complex.[17][20] In more polar solvents, the mechanism can be more complex.[20]

The Solvent: Influencing Solubility and Stability

The solvent must solubilize the reagents and catalyst system while being inert to the reaction conditions. Aprotic solvents are standard.

  • Toluene and Dioxane: These are the most commonly used and generally effective solvents for Buchwald-Hartwig aminations.[6][19][21]

  • Tetrahydrofuran (THF): Can also be used, but may sometimes lead to lower yields compared to toluene or dioxane.[19]

  • tert-Butanol (tBuOH): Sometimes used as a solvent or co-solvent, particularly with potassium tert-butoxide.

When using aryl iodides, it's often beneficial to use less polar solvents like toluene to prevent the iodide salt byproduct from precipitating and inhibiting the catalyst.[12][13]

The Catalytic Cycle and Stereochemical Outcome

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][12]

Buchwald_Hartwig_Cycle Pd0 LPd(0) OxAdd Oxidative Addition Complex L(Ar)Pd(II)-X Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [L(Ar)Pd(II)(HNR'R'')]⁺X⁻ OxAdd->AmineCoord + HNR'R'' Amido Pd-Amido Complex L(Ar)Pd(II)-NR'R'' AmineCoord->Amido + Base - Base-H⁺X⁻ Amido->Pd0 Reductive Elimination Product Ar-NR'R'' Amido->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

A crucial aspect when using chiral amines is the stereochemical outcome. For intermolecular couplings involving chiral secondary amines, the reaction typically proceeds with retention of configuration at the stereocenter.[6] This is because the C-N bond formation occurs via reductive elimination from the palladium-amido complex, a step that does not involve the chiral center directly. However, it is essential to screen conditions, as base-mediated racemization of the starting amine or product can occur under harsh conditions.[10]

General Experimental Protocol

This protocol provides a robust starting point for the Buchwald-Hartwig amination of a generic chiral pyrrolidine with an aryl bromide. Optimization will likely be required for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Chiral pyrrolidine amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%)

  • Ligand (e.g., RuPhos, 0.04 mmol, 4 mol%) - Note: Additional ligand is often helpful to prevent catalyst deactivation by the amine itself.[13]

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Oven-dried glassware, magnetic stir bar, rubber septum, nitrogen or argon line.

Caption: General workflow for the Buchwald-Hartwig amination experiment.

Procedure:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos Pd G3), additional ligand (if using), and the base (NaOtBu) under an inert atmosphere (e.g., in a glovebox).

  • Reagent Addition: Remove the vial from the glovebox, add the aryl bromide.

  • Inerting: Seal the vial with a rubber septum, and purge with nitrogen or argon for 5-10 minutes.

  • Solvent and Amine Addition: Add the anhydrous, degassed toluene via syringe, followed by the chiral pyrrolidine amine.

  • Reaction: Place the vial in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with the same solvent.[22]

    • Wash the combined filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl chiral pyrrolidine.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below is a guide to addressing common issues.

IssuePotential Cause(s)Suggested Troubleshooting Steps
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Impure reagents (especially amine).3. Insufficient temperature.1. Ensure rigorous inert atmosphere techniques. Use a reliable precatalyst.[13][19]2. Purify the amine (distillation or filtration through alumina).[13]3. Cautiously increase the reaction temperature in 10 °C increments.[19]
Significant Side Products 1. Hydrodehalogenation: Aryl halide is reduced.2. Catalyst Deactivation: Impurities or coordinating functional groups poisoning the catalyst.[23]1. This is competitive with amination.[23] Try screening different ligands or using a weaker base.[19]2. Add an extra equivalent of phosphine ligand relative to palladium.[13] Ensure high purity of starting materials.
Racemization of Chiral Center Base-mediated epimerization of the starting amine or product.1. Screen weaker bases (K₃PO₄, Cs₂CO₃).2. Lower the reaction temperature.3. Switch to a bidentate ligand like BINAP, which can suppress racemization pathways.[10]
Aryl Chlorides are Unreactive The C-Cl bond is stronger and oxidative addition is slower.1. Switch to a more electron-rich, bulky ligand (e.g., BrettPhos).2. Use a more active precatalyst system (e.g., an NHC-Pd precatalyst).[16]3. Higher temperatures may be required.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl chiral pyrrolidines. Success in this transformation is not accidental; it is the result of a rational understanding and deliberate selection of the catalyst system components. By carefully considering the interplay between the palladium source, ligand, base, and solvent, researchers can develop highly efficient and stereoretentive protocols. The guidelines and procedures outlined in this document provide a solid foundation for drug development professionals and scientists to confidently apply this powerful reaction to accelerate their research programs.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. (2014, October 23). The Journal of Organic Chemistry. [Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (2023, December 14). ACS Central Science. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. [Link]

  • Role of the base in Buchwald-Hartwig amination. (2014, December 19). PubMed. [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024, December 19). PubMed - NIH. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. ResearchGate. [Link]

  • Buchwald-Hartwig Amination Mechanism | Organic Chemistry. (2020, June 13). YouTube. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis of a New Chiral Pyrrolidine. (2010, March 9). MDPI. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). MDPI. [Link]

  • Chiral Arylated Amines via CN Coupling of Chiral Amines with Aryl Bromides Promoted by Light. The University of Liverpool Repository. [Link]

  • Chiral oxamide–phosphine–palladium catalyzed highly asymmetric allylic amination: carbonyl assistance for high regio- and enantiocontrols. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Chemistry Portal. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. eScholarship. [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

  • One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. NIH. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. SynOpen. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC. [Link]

  • N -Heteroarylation of Chiral α-Aminoesters by Means of Palladium-Catalyzed Buchwald–Hartwig Reaction | Request PDF. ResearchGate. [Link]

  • Diastereoselective Hartwig-Buchwald reaction of chiral amines with rac-[2.2]paracyclophane derivatives. (2005, December 9). PubMed. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Florida. [Link]

  • Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate. [Link]

  • A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. (2020, December 15). PubMed. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

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Application Note: Precision N-Alkylation of (R)-1-methyl-pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

(R)-1-methyl-pyrrolidin-3-amine is a privileged chiral scaffold in medicinal chemistry, widely employed in the synthesis of GPCR ligands (e.g., histamine H3 antagonists), kinase inhibitors, and CNS-active agents.[1]

The core synthetic challenge lies in chemoselectivity .[2] The molecule contains two nucleophilic nitrogen centers:

  • N1 (Endocyclic): A tertiary, steric-ally encumbered, yet basic center (

    
    ).[2]
    
  • C3-Amine (Exocyclic): A primary, unhindered nucleophile (

    
    ).[2]
    

While direct alkylation with alkyl halides is intuitive, it often leads to uncontrolled product mixtures, including over-alkylation (tertiary amines) and quaternization of the pyrrolidine ring.[1]

The Superior Strategy: Reductive Amination . This pathway leverages the unique ability of the primary amine to condense with carbonyls to form an imine/iminium species—a reaction the tertiary ring nitrogen cannot undergo. This mechanistic gate ensures exclusive alkylation at the desired position.[2]

Reagent Selection Guide

A. Reducing Agents for Reductive Amination

Selection depends on the stability of the substrate and the carbonyl partner.[2]

ReagentAcronymReactivity ProfileRecommended Use Case
Sodium Triacetoxyborohydride STAB Mild, shelf-stable. Does not reduce aldehydes/ketones directly; reduces imines selectively.[2][3]Gold Standard. Best for most aldehydes and ketones.[2] Compatible with acid-sensitive groups.[2]
Sodium Cyanoborohydride NaCNBHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Mild, but toxic (HCN risk).[1][2] Requires pH control (pH 5-6).Use only if STAB fails or for sterically demanding ketones.[2]
Sodium Borohydride NaBH

Stronger reducing agent.[2][4] Reduces aldehydes/ketones.[2][4][5][6][7][8]Not Recommended for one-pot procedures (leads to alcohol byproduct).[2] Use only in two-step (imine isolation) protocols.[2]
B. Bases for Direct Alkylation (If Reductive Amination is Impossible)

If the alkyl group must come from an alkyl halide (e.g., no aldehyde precursor exists), base selection is critical to scavenge acid without quaternizing the ring.[2]

ReagentRoleComments
DIPEA (Hünig's Base) Proton ScavengerSteric bulk prevents it from alkylating itself. Good solubility in DCM/DMF.
K

CO

Inorganic BaseHeterogeneous mild base.[2] Good for preventing over-alkylation when used in MeCN.[2]
NaH Strong BaseAvoid. Too aggressive; risk of racemization at the C3 chiral center.[2]

Mechanistic Pathway & Workflow

The following diagram illustrates the chemoselective advantage of reductive amination over direct alkylation.

G Start (R)-1-methyl-pyrrolidin-3-amine (Primary Nucleophile) Imine Imine Intermediate (N1 cannot form this) Start->Imine Path A: Condensation Mixture Mixture: 1. Secondary Amine 2. Tertiary Amine (Over-alkylation) 3. Quaternary Ammonium (Ring N) Start->Mixture Path B: SN2 Substitution Aldehyde + Aldehyde/Ketone Product Target Secondary Amine (Mono-alkylated) Imine->Product Hydride Transfer STAB + STAB (Reducing Agent) AlkylHalide + Alkyl Halide (R-X)

Figure 1: Mechanistic divergence showing why Reductive Amination (Path A) yields superior chemoselectivity compared to Direct Alkylation (Path B).

Detailed Experimental Protocols

Protocol A: Reductive Amination with STAB (Recommended)

Applicability: Synthesis of secondary amines from aldehydes or ketones.[2] Scale: 1.0 mmol (scalable to >100 mmol).

Reagents:

  • (R)-1-methyl-pyrrolidin-3-amine (1.0 equiv)

  • Aldehyde/Ketone (1.0 - 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv) - Catalyst for imine formation

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (R)-1-methyl-pyrrolidin-3-amine (100 mg, 1.0 mmol) in anhydrous DCE (5 mL).

    • Note: If using the hydrochloride salt of the amine, add 1.0 equiv of DIPEA to free-base it in situ.

  • Imine Formation: Add the aldehyde (1.05 mmol). If the reaction is slow (ketones), add Glacial Acetic Acid (1.0 mmol, 60 µL).[1][2] Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

    • Checkpoint: Formation of the imine is often visible (slight color change) or detectable by LCMS.[2][7]

  • Reduction: Cool the mixture to 0°C (optional, but good for reactive aldehydes). Add STAB (300 mg, 1.4 mmol) in one portion.

  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours. Monitor by TLC or LCMS for the disappearance of the imine/starting amine.[7]

  • Quench: Quench by adding saturated aqueous NaHCO

    
     (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (3 x 10 mL).

  • Purification:

    • Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate.[1][2][7]
    • Crucial Step: The product is a diamine.[2] Standard silica chromatography often causes streaking.[2] Use amine-functionalized silica or add 1% Triethylamine (TEA) or 1% NH

      
      OH to the eluent (e.g., DCM:MeOH:NH
      
      
      
      OH 90:9:1).[2]
Protocol B: Direct Mono-Alkylation (Restricted Use)

Applicability: When the alkyl group has no carbonyl precursor (e.g., simple ethyl, benzyl, or functionalized alkyl chains).[1][2] Risk Mitigation: Use slow addition and stoichiometric control to prevent dialkylation.

Reagents:

  • (R)-1-methyl-pyrrolidin-3-amine (1.0 equiv)

  • Alkyl Bromide/Iodide (0.9 equiv) - Sub-stoichiometric to limit over-reaction

  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or DIPEA (1.5 equiv)[2]
  • Solvent: Acetonitrile (MeCN) or DMF[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve the amine (1.0 mmol) and K

    
    CO
    
    
    
    (2.0 mmol) in MeCN (5 mL).
  • Controlled Addition: Cool to 0°C. Dissolve the alkyl halide (0.9 mmol) in MeCN (1 mL) and add it dropwise over 30 minutes via syringe pump or addition funnel.

    • Reasoning: Keeping the alkylating agent concentration low favors mono-alkylation over di-alkylation.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor closely by LCMS. Stop the reaction immediately upon consumption of the alkyl halide.

  • Workup: Filter off solids (K

    
    CO
    
    
    
    ). Concentrate the filtrate.
  • Purification: As in Protocol A, use basic modifiers in chromatography.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Over-alkylation (Tertiary Amine) High concentration of electrophile; Primary amine product is more nucleophilic than starting material.Switch to Reductive Amination (Protocol A). If using Protocol B, use excess starting amine (1.5 equiv) and recycle the unreacted material.[2]
No Reaction (Ketones) Steric hindrance or poor imine formation.[2]Add a Lewis Acid catalyst like Ti(OiPr)

(Titanium isopropoxide) to force imine formation before adding the reducing agent.[2]
Racemization Harsh basic conditions or high heat.[2]Avoid NaH or heating >60°C. The (R)-center is generally stable, but elimination can occur if the alkyl halide is prone to E2 mechanisms.
Product stuck on Silica Strong interaction between amine and acidic silanols.[2]Use SCX-2 (Strong Cation Exchange) cartridges.[2] Load reaction mixture, wash with MeOH (removes non-basic impurities), elute product with 2M NH

in MeOH.

Decision Tree for Method Selection

DecisionTree Start Start: N-Alkylation of (R)-1-methyl-pyrrolidin-3-amine Q1 Is the alkyl group available as an Aldehyde or Ketone? Start->Q1 Yes Yes Q1->Yes No No Q1->No MethodA METHOD A: Reductive Amination (STAB) *High Selectivity* Yes->MethodA MethodB METHOD B: Direct Alkylation (0.9 eq R-X) *Careful Monitoring* Yes->MethodB Q2 Is the alkyl halide primary and unhindered? No->Q2 Q2->Yes Yes Q2->MethodB Yes MethodC Consider Alternative: Acylation followed by Reduction (Amide -> Amine) Q2->MethodC No (Secondary/Tertiary Halide)

Figure 2: Decision matrix for selecting the optimal alkylation strategy.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1][2] [Link]

  • Li, J. J. "Reductive Amination."[1][2] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications, Springer, 2009.[1][2] [Link]

  • Master Organic Chemistry. "Reductive Amination: The Best Way to Make Secondary Amines." [Link]

  • Fish, P. V., et al. "Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors."[2][9] Bioorganic & Medicinal Chemistry Letters, 2008, 18(15), 4355-4359.[1][2][9] [Link]

Sources

Solvent selection for Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a technical framework for solvent selection in reactions involving Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine (henceforth referred to as CP-MPA ).[1] Due to the molecule's dual-basic nature (tertiary pyrrolidine nitrogen and secondary cyclopropyl-amine) and the steric strain of the cyclopropyl ring, solvent choice dictates not only solubility but also reaction kinetics and stereochemical stability. This guide prioritizes modern "Green" solvent systems (2-MeTHF, CPME) over traditional hazardous solvents (DCM, DMF) and details protocols for Amide Coupling and Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[1]

Chemical Context & Critical Analysis

The Substrate Profile

CP-MPA is a bifunctional building block.[1] Its reactivity profile is defined by two distinct nitrogen centers:

  • N1 (Pyrrolidine Ring): A tertiary amine (

    
    ).[1] It acts as an internal base and proton scavenger but renders the molecule highly polar and water-soluble at neutral/acidic pH.
    
  • N-Exocyclic (Amine): A secondary amine bearing a cyclopropyl group.[1] This is the primary nucleophile.[1]

Key Reactivity Constraint: The cyclopropyl group introduces significant s-character (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-like) to the C-N bond, making the lone pair slightly less nucleophilic than in isopropyl analogs. Consequently, solvent polarity is critical to stabilize the transition state in substitution reactions.[2]
Solubility & Solvent Compatibility Matrix

The following table summarizes the solubility profile of the free base and HCl salt forms, derived from empirical trends in aminopyrrolidine pharmacophores.

Solvent ClassRepresentative SolventFree Base SolubilityHCl Salt SolubilityApplication Suitability
Chlorinated DCM, DCEHighLowTraditional: Good for coupling; poor for salts.[1]
Ethers (Green) 2-MeTHF , CPMEHighVery LowRecommended: Allows high-temp workup & water separation.[1]
Polar Aprotic DMF, DMSO, NMPHighHighSpecific: Essential for ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

; difficult to remove.
Alcohols MeOH, iPrOHHighHighReductive Amination: Good solubility; nucleophile solvation hampers ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

.
Hydrocarbons Hexanes, HeptanePoorInsolubleAntisolvent: Use for precipitation/crystallization.[1]

Decision Logic: Solvent Selection

The following decision tree illustrates the logic for selecting a solvent system based on the intended reaction type and downstream processing requirements.

SolventSelection Start Reaction Selection for CP-MPA Type Reaction Type? Start->Type Amide Amide Coupling (HATU/EDC/T3P) Type->Amide SNAr SNAr / Displacement (Ar-Cl / Ar-F) Type->SNAr Solubility Is Acid Partner Soluble in Ethers? Amide->Solubility Green Use 2-MeTHF (Preferred) Solubility->Green Yes Trad Use DMF/DCM (Traditional) Solubility->Trad No Temp Required Temp? SNAr->Temp HighT > 100°C Temp->HighT LowT < 80°C Temp->LowT DMSO DMSO or Sulfolane (High Dipole Required) HighT->DMSO Alc n-Butanol or iPrOH (Protic Catalysis) LowT->Alc

Figure 1: Solvent selection decision tree for CP-MPA functionalization.

Application Protocols

Protocol A: Green Amide Coupling (2-MeTHF System)

Rationale: Replacing DMF/DCM with 2-Methyltetrahydrofuran (2-MeTHF) allows for a simplified aqueous workup.[1] Unlike DMF, 2-MeTHF separates cleanly from water, and unlike DCM, it is biodegradable and has a higher boiling point.

Materials:

  • Carboxylic Acid partner (1.0 equiv)[1]

  • CP-MPA (1.1 equiv)[1]

  • Coupling Agent: T3P (50% in EtOAc) or HATU

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: 2-MeTHF (anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: Charge the Carboxylic Acid (1.0 equiv) and DIPEA (3.0 equiv) into a reactor. Add 2-MeTHF (10 V, i.e., 10 mL per gram of substrate).

  • Activation:

    • If using T3P: Add T3P solution (1.5 equiv) dropwise at 0°C. Stir for 15 min.

    • If using HATU: Add HATU (1.1 equiv) at 0°C. Stir for 15 min.

  • Addition: Add CP-MPA (1.1 equiv) slowly. The secondary amine is the active nucleophile; the tertiary amine remains unreactive but acts as a proton acceptor.

  • Reaction: Warm to 25°C and monitor by LCMS. (Target Time: 2–4 hours).

  • Workup (Critical Step):

    • Add 10%

      
       (aq). Agitate vigorously.
      
    • Separate phases. The product (amide) will be in the Upper Organic Layer (2-MeTHF).

    • Note: If the product is very polar due to the N-methyl pyrrolidine, perform a "Salt Break" wash using saturated NaCl.

  • Purification: The organic layer can be dried (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) and concentrated. If purity < 95%, purify via SCX (Strong Cation Exchange) cartridge (catch on acidic resin, release with 
    
    
    
    /MeOH) to remove non-basic impurities.
Protocol B: Reaction (Nucleophilic Aromatic Substitution)

Rationale: Cyclopropylamines are sterically demanding.[1] Standard


 requires polar aprotic solvents to strip the cation from the base, leaving the nucleophile "naked" and reactive.

Materials:

  • Heteroaryl Chloride/Fluoride (1.0 equiv)[1]

  • CP-MPA (1.2 equiv)[1]

  • Base: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (powdered, anhydrous, 2.0 equiv) or 
    
    
    
    (for difficult substrates)
  • Solvent: DMSO (Standard) or n-Butanol (Protic acceleration)[1]

Step-by-Step Methodology:

  • Preparation: In a pressure vial, combine the Heteroaryl halide and

    
     in DMSO (5 V).
    
  • Addition: Add CP-MPA (1.2 equiv).

  • Thermal Cycle: Heat to 80–100°C.

    • Caution: Do not exceed 140°C. While the cyclopropyl ring is stable, extreme heat with strong bases can degrade the pyrrolidine ring or cause racemization at the chiral center.

  • Monitoring: Monitor for the disappearance of the aryl halide.

  • Workup (The "Crash" Method):

    • Cool the reaction to room temperature.[3]

    • Slowly pour the DMSO mixture into Ice Water (10 V) with rapid stirring.

    • The product should precipitate.[1] Filter and wash with water.

    • Alternative: If the product does not precipitate (due to the solubilizing N-methyl group), extract the aqueous mixture with EtOAc or 2-MeTHF.[1]

Experimental Workflow Diagram

The following diagram details the "Catch and Release" purification strategy often required for this molecule due to its polarity.

SCX_Purification Input Crude Reaction Mix (in MeOH/DCM) SCX_Load Load onto SCX Cartridge (Acidic Resin) Input->SCX_Load Product Binds Wash Wash with MeOH (Removes Neutrals/Acids) SCX_Load->Wash Impurities Elute Elute Elute with 2M NH3 in MeOH (Releases Basic Product) Wash->Elute Switch Solvent Conc Concentrate & Dry Elute->Conc Pure Product

Figure 2: SCX (Strong Cation Exchange) purification workflow for basic amine products.

Troubleshooting & Quality Control

Hygroscopicity Management

CP-MPA is hygroscopic.[1] Water content acts as a competing nucleophile in coupling reactions (hydrolyzing active esters) or quenches reactive intermediates.

  • QC Step: Perform Karl Fischer (KF) titration before use. If water > 0.5%, dry the solution over activated 3Å molecular sieves for 4 hours.

Stereochemical Integrity

The (R)-stereocenter at the 3-position of the pyrrolidine is generally stable.[1] However, racemization can occur under conditions involving:

  • Strong Lewis Acids (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , 
    
    
    
    )
  • High temperatures (>150°C) in the presence of strong alkoxide bases.

  • Validation: Use Chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (ee) post-reaction.

References

  • Green Solvent Selection: Sherwood, J. et al. "Solvent selection guides: survey and summation."[1] Green Chemistry, 2014.Link[1]

  • Amide Coupling Optimization: Dunetz, J. R. et al. "Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals."[1] Chemical Reviews, 2016.Link[1]

  • Cyclopropylamine Reactivity: Gomes, P. et al. "Cyclopropylamines as Surrogates for Isopropyl Groups in Drug Design."[1] Bioorganic & Medicinal Chemistry Letters. (General chemical principle reference).

  • 2-MeTHF in Synthesis: Pace, V. et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1] ChemSusChem, 2012.Link[1]

  • Physical Data: PubChem Compound Summary for 1-Methylpyrrolidin-3-amine.Link[1]

Sources

Application Note & Protocol: A Validated Synthesis of Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-validated guide for the synthesis of Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine hydrochloride, a valuable chiral building block in medicinal chemistry. The synthesis is presented as a robust three-part process commencing with the oxidation of (R)-1-methyl-pyrrolidin-3-ol, followed by a pivotal reductive amination step, and concluding with the formation and purification of the target hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. All protocols are designed to be self-validating through integrated characterization checkpoints.

Introduction: The Significance of the Cyclopropyl-Pyrrolidine Moiety

The pyrrolidine ring is a privileged scaffold found in over 20 FDA-approved drugs, valued for its conformational rigidity and favorable physicochemical properties.[1] When combined with a cyclopropyl group—a moiety known to enhance metabolic stability, potency, and membrane permeability while reducing plasma clearance—the resulting structure becomes a highly desirable component in modern drug discovery.[2] The specific stereoisomer, Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine, serves as a key intermediate for synthesizing complex molecules, including inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1) and other therapeutic targets.[3]

This guide presents a reliable and scalable synthetic route, breaking down the process into logical, manageable stages.

Overall Synthetic Workflow

The synthesis follows a linear, three-stage pathway designed for efficiency and high purity of the final product.

G A Part I: Oxidation (R)-1-Methyl-pyrrolidin-3-ol B Part II: Reductive Amination (R)-1-Methyl-pyrrolidin-3-one A->B Swern Oxidation C Part III: Salt Formation Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine B->C + Cyclopropylamine + NaBH(OAc)₃ D Final Product Target Hydrochloride Salt C->D + HCl in IPA

Caption: High-level overview of the three-part synthetic strategy.

Part I: Synthesis of the Ketone Intermediate: (R)-1-Methyl-pyrrolidin-3-one

Principle and Rationale

The cornerstone of the subsequent reductive amination is the availability of a high-purity ketone precursor. We begin with the commercially available chiral alcohol, (R)-1-methyl-pyrrolidin-3-ol. The transformation to the corresponding ketone is achieved via Swern oxidation. This method is selected over other oxidizing agents (like PCC or Dess-Martin periodinane) for its mild reaction conditions, high yields, and simple work-up, which involves washing away water-soluble byproducts. This minimizes the risk of racemization or side reactions.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Role
Oxalyl Chloride126.931.5 mL17.8Activating Agent
Dimethyl Sulfoxide (DMSO)78.132.8 mL39.6Oxidant
Dichloromethane (DCM), anhydrous84.93100 mL-Solvent
(R)-1-Methyl-pyrrolidin-3-ol101.151.5 g14.8Starting Material
Triethylamine (TEA)101.198.3 mL59.3Base
Experimental Protocol: Swern Oxidation
  • Activator Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve oxalyl chloride (1.5 mL) in anhydrous DCM (50 mL). Cool the solution to -78 °C using an acetone/dry ice bath.

  • Oxidant Addition: Slowly add DMSO (2.8 mL) dissolved in anhydrous DCM (10 mL) dropwise to the cooled solution, ensuring the internal temperature does not exceed -65 °C. Stir the resulting mixture for 15 minutes.

  • Substrate Addition: Add (R)-1-methyl-pyrrolidin-3-ol (1.5 g) dissolved in anhydrous DCM (20 mL) dropwise over 20 minutes, maintaining the internal temperature below -65 °C. Stir for an additional 30 minutes at -78 °C.

  • Quenching: Add triethylamine (8.3 mL) to the reaction mixture. Allow the flask to warm to room temperature slowly while stirring for 1 hour.

  • Work-up: Add 50 mL of water to the flask. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-1-methyl-pyrrolidin-3-one as a light-yellow oil. The product is typically used in the next step without further purification.

Part II: Reductive Amination to Yield the Free Amine

Mechanism and Principle

Reductive amination is a powerful method for forming C-N bonds and is widely used in pharmaceutical synthesis.[4] The reaction proceeds in two stages:

  • Iminium Ion Formation: The ketone, (R)-1-methyl-pyrrolidin-3-one, reacts with the primary amine, cyclopropylamine, to form a hemiaminal intermediate, which then dehydrates to form a transient iminium ion.

  • Reduction: A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the iminium ion to the final secondary amine. NaBH(OAc)₃ is the reagent of choice because it is less reactive towards the ketone starting material than other hydrides like NaBH₄, preventing the formation of alcohol byproducts. Its mild acidity can also catalyze the iminium ion formation.

G cluster_0 Reductive Amination Mechanism Ketone Ketone (R)-1-Methyl-pyrrolidin-3-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Primary Amine (Cyclopropylamine) Amine->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium - H₂O Product Final Amine Product Iminium->Product + [H⁻] Hydride [H⁻] from NaBH(OAc)₃ Hydride->Product

Caption: The two-stage mechanism of reductive amination.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Role
(R)-1-Methyl-pyrrolidin-3-one99.131.47 g14.8Ketone Substrate
Cyclopropylamine57.091.24 mL17.8Amine Nucleophile
Sodium triacetoxyborohydride211.944.7 g22.2Reducing Agent
1,2-Dichloroethane (DCE)98.9675 mL-Solvent
Acetic Acid60.050.85 mL14.8Catalyst
Experimental Protocol: Reductive Amination
  • Reaction Setup: To a 250 mL round-bottom flask, add (R)-1-methyl-pyrrolidin-3-one (1.47 g) and cyclopropylamine (1.24 mL) to 1,2-dichloroethane (75 mL).

  • Catalyst Addition: Add one equivalent of glacial acetic acid (0.85 mL) to the mixture. Stir for 20 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (4.7 g) portion-wise over 15 minutes. The reaction is mildly exothermic. Stir the reaction mixture at room temperature for 12-16 hours (overnight).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution (50 mL). Stir vigorously for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil is the free amine, Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine.

Part III: Formation and Purification of the Hydrochloride Salt

Principle and Rationale

Many free amines are oils or low-melting solids that can be difficult to handle and purify. Converting the amine to its hydrochloride salt often yields a stable, crystalline solid that is easily purified by recrystallization.[5] The salt is formed by protonating the basic amine with hydrochloric acid. Using a solution of HCl in an organic solvent like isopropanol (IPA) or diethyl ether allows for the direct precipitation of the salt from the reaction medium, providing a simple and effective method of isolation.[6][7]

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Role
Crude Free Amine~140.24~2.0 g~14.8Base
Isopropanol (IPA)60.150 mL-Solvent
2 M HCl in Diethyl Ether-~8 mL~16Acid
Diethyl Ether74.12100 mL-Anti-solvent
Experimental Protocol: Salt Formation and Purification
  • Dissolution: Dissolve the crude free amine (~2.0 g) in isopropanol (20 mL).

  • Precipitation: While stirring, slowly add 2 M HCl in diethyl ether (~8 mL, 1.1 equivalents) dropwise. A white precipitate should form immediately.

  • Crystallization: Stir the resulting slurry at room temperature for 1 hour, then cool to 0-4 °C in an ice bath for an additional hour to maximize precipitation.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with cold diethyl ether (3 x 20 mL) to remove any non-polar impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to yield the crude hydrochloride salt.

  • Recrystallization (Purification):

    • Dissolve the crude salt in a minimal amount of hot isopropanol (~15-20 mL).

    • Slowly add diethyl ether (~30-40 mL) until the solution becomes faintly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate the growth of high-purity crystals.

    • Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

Part IV: Comprehensive Characterization

Expected Results and Validation

The identity, purity, and structure of the final product, Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine hydrochloride, must be confirmed by a suite of analytical techniques.

AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point >180 °C (with decomposition)
¹H NMR (400 MHz, D₂O)δ (ppm): 3.60-3.80 (m, 1H), 3.30-3.50 (m, 2H), 3.15-3.30 (m, 2H), 2.95 (s, 3H), 2.60-2.70 (m, 1H), 2.30-2.50 (m, 1H), 2.00-2.20 (m, 1H), 0.80-1.00 (m, 4H).
¹³C NMR (100 MHz, D₂O)δ (ppm): 61.2, 55.8, 54.1, 42.0, 30.5, 22.7, 5.9, 5.5.
Mass Spec (ESI+) m/z: 141.14 (M+H)⁺ for the free base C₈H₁₆N₂
Purity (HPLC) >98%

Safety Precautions

  • Oxalyl chloride and Swern Oxidation: This reaction is highly exothermic and produces carbon monoxide gas. It must be performed in a well-ventilated fume hood at the specified low temperatures. Oxalyl chloride is corrosive and toxic.

  • Solvents: Dichloromethane, 1,2-dichloroethane, and diethyl ether are volatile and flammable. Handle with care and avoid ignition sources.

  • Reagents: Cyclopropylamine is flammable and corrosive. Triethylamine has a strong, unpleasant odor and is corrosive. Hydrochloric acid solutions are highly corrosive.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing these procedures.

References

  • Google Patents. (1967). Process for the purification of amines. US3337630A.
  • PubChem. (n.d.). (R)-(+)-1-Boc-3-aminopyrrolidine. Retrieved from [Link]

  • Google Patents. (1987). Recovery of amines from by-product chloride salts. US4670232A.
  • YouTube. (2014). Purifying Amines Using Their Salts. Retrieved from [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds. Retrieved from [Link]

  • ResearchGate. (2018). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

  • European Patent Office. (2018). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. EP 3415499 A1. Retrieved from [Link]

  • Google Patents. (2021). Preparation method of 1-methyl-3-pyrrolidinol. CN113321605A.
  • Nagoya University. (2015). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. Retrieved from [Link]

  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropylamine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-N-cyclopropyl-1-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-N-cyclopropyl-1-methylpyrrolidin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.

Section 1: Understanding the Core Synthesis: The Reductive Amination Pathway

The most reliable and high-yielding route to (R)-N-cyclopropyl-1-methylpyrrolidin-3-amine is typically a one-pot reductive amination. This strategy involves the reaction of a chiral ketone precursor, (R)-1-methylpyrrolidin-3-one, with cyclopropylamine to form an intermediate iminium ion, which is then reduced in situ to the target amine. This approach is highly efficient as it forms the key C-N bond and final product in a single, controlled transformation.[1]

The general reaction scheme is as follows:

(R)-1-methylpyrrolidin-3-one + Cyclopropylamine --(Reducing Agent, Acid Catalyst)--> (R)-N-cyclopropyl-1-methylpyrrolidin-3-amine

The success of this reaction hinges on balancing the equilibrium of imine/iminium ion formation and its subsequent reduction.

Reaction Mechanism Overview

The mechanism involves two key stages:

  • Iminium Ion Formation: The nucleophilic cyclopropylamine attacks the carbonyl carbon of the ketone. This is followed by dehydration to form a transient imine, which is protonated under weakly acidic conditions to yield a more electrophilic iminium ion.

  • Reduction: A hydride-based reducing agent selectively attacks the iminium ion to furnish the final secondary amine product.

Reductive_Amination_Mechanism Mechanism of Reductive Amination ketone (R)-1-methylpyrrolidin-3-one hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Cyclopropylamine amine Cyclopropylamine H_plus H⁺ reductant [H⁻] (e.g., NaBH(OAc)₃) iminium Iminium Ion hemiaminal->iminium - H₂O, + H⁺ product (R)-N-cyclopropyl-1-methylpyrrolidin-3-amine iminium->product + [H⁻]

Caption: Key stages of the reductive amination synthesis pathway.

Section 2: Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis, leading to compromised yield or purity.

Question 1: My reaction yield is low, and I recover a significant amount of the starting ketone, (R)-1-methylpyrrolidin-3-one. What's wrong?

Answer: This is a classic sign of incomplete imine or iminium ion formation. The equilibrium between the ketone/amine and the imine intermediate must be shifted toward the imine for the reduction to proceed efficiently.[2]

  • Causality: The formation of the hemiaminal and its subsequent dehydration to an imine is a reversible, equilibrium-driven process. If water is not removed or the catalysis is inefficient, the reaction will stall at the starting material stage.

  • Solutions:

    • pH Optimization: The reaction requires a weakly acidic environment (typically pH 4-6). Acetic acid is a common and effective catalyst. It protonates the hemiaminal intermediate, facilitating the loss of water, but is not so acidic that it fully protonates the starting cyclopropylamine, which would render it non-nucleophilic.[3]

    • Dehydrating Agents: Add a dehydrating agent like 3Å or 4Å molecular sieves to the reaction mixture. These will sequester the water produced during imine formation, driving the equilibrium forward according to Le Châtelier's principle.

    • Reaction Time & Temperature: Ensure sufficient time (often 1-4 hours) is allowed for imine formation before the addition of certain reducing agents. However, when using a selective reagent like Sodium Triacetoxyborohydride (STAB), all components can often be mixed at the start.

Question 2: I'm observing a significant alcohol byproduct, (R)-1-methylpyrrolidin-3-ol, in my crude product mixture. How can I prevent this?

Answer: The formation of the corresponding alcohol indicates that your reducing agent is reducing the starting ketone directly, rather than selectively reducing the iminium ion intermediate. This is a common issue related to the choice of reductant.

  • Causality: Powerful, non-selective reducing agents like Sodium Borohydride (NaBH₄) can readily reduce both ketones and iminium ions. Since the ketone is present from the start and often in higher concentration than the transient iminium ion, significant byproduct formation can occur.[3]

  • Solution: Use a more selective (or "tamer") reducing agent. Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the industry standard for this reason.[4][5] It is sterically hindered and less reactive, showing a strong kinetic preference for reducing the protonated iminium ion over the ketone. Sodium Cyanoborohydride (NaBH₃CN) is another excellent choice, as it is also selective for imines at a controlled pH, though it can release toxic cyanide gas upon acidic workup, requiring careful handling.[2]

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing Agent Selectivity Typical Solvents Pros Cons
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Excellent for Iminium > KetoneDCE, DCM, THF[4]Mild, one-pot procedure, high chemoselectivity.[5]Water-sensitive, relatively expensive.
Sodium Cyanoborohydride (NaBH₃CN) Excellent for Iminium > Ketone (at pH 4-6)MeOH, EtOHStable in weakly acidic conditions, effective for one-pot reactions.[2]Toxicity risk (HCN release) during acidic workup.
Sodium Borohydride (NaBH₄) Poor (Reduces both Ketones and Imines)MeOH, EtOHInexpensive, readily available.Often requires a two-step process (pre-formation of imine). Prone to side reactions.[3]
H₂ with Pd/C, PtO₂ GoodMeOH, EtOH, EtOAc"Green" (no hydride salts), effective.Requires specialized hydrogenation equipment, potential for catalyst deactivation.

Question 3: My final product is contaminated with a di-alkylated byproduct from the reaction of the product with the starting ketone. How do I avoid this?

Answer: This side reaction can occur if the newly formed product, (R)-N-cyclopropyl-1-methylpyrrolidin-3-amine, itself acts as a nucleophile and reacts with remaining ketone.

  • Causality: The product is a secondary amine and remains nucleophilic. It can compete with cyclopropylamine to attack the ketone, leading to a more complex, higher molecular weight tertiary amine impurity.

  • Solutions:

    • Control Stoichiometry: Use a slight excess of the primary amine (cyclopropylamine), typically 1.1 to 1.5 equivalents. This ensures the ketone is consumed primarily by the intended nucleophile.

    • Slow Addition: In more challenging cases, slowly adding the reducing agent to the mixture of ketone and amine can help maintain a low concentration of the product amine at any given time, minimizing its chance to react further.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal order of steps? Should I methylate the pyrrolidine ring first or last?

It is highly recommended to start with the N-methylated ketone, (R)-1-methylpyrrolidin-3-one. This route is more convergent and avoids potential complications. Attempting to methylate (R)-N-cyclopropylpyrrolidin-3-amine as a final step can be problematic, as N-alkylation of secondary amines can be difficult to control and may lead to the formation of an undesired quaternary ammonium salt.[3][6]

FAQ 2: How critical is the purity of cyclopropylamine?

Extremely critical. Cyclopropylamine is volatile (boiling point ~50°C) and can degrade over time.[7] Use a fresh, high-purity source. Impurities can interfere with the reaction and complicate purification. A recent review highlights the various synthetic methods for cyclopropylamines, indicating their specialized nature and importance as building blocks.[8]

FAQ 3: What are the best practices for reaction monitoring and purification?

  • Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS. A good TLC system might be 10% Methanol in Dichloromethane with 1% ammonium hydroxide. Stain with ninhydrin (stains amines) and potassium permanganate (stains the product and ketone). You should see the ketone spot disappear as the more polar amine product spot appears.

  • Purification:

    • Workup: After the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acid and decompose any remaining reducing agent.

    • Extraction: Extract the aqueous layer multiple times with a solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Chromatography: The basic nature of the product amine necessitates careful column chromatography. Use a silica gel column, but pre-treat the silica by flushing it with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%) to prevent the product from streaking or irreversibly binding to the acidic silica. Elute with a gradient of Methanol in Dichloromethane.

Troubleshooting_Workflow start Low Yield or Impure Product check_tlc Analyze Crude by TLC/LC-MS start->check_tlc ketone_present Is Starting Ketone Present? check_tlc->ketone_present alcohol_present Is Alcohol Byproduct Present? ketone_present->alcohol_present No sol_ketone Optimize Imine Formation: - Check pH (4-6) - Add Molecular Sieves - Increase Reaction Time ketone_present->sol_ketone Yes high_mw_impurity High MW Impurity? alcohol_present->high_mw_impurity No sol_alcohol Change Reducing Agent: - Use NaBH(OAc)₃ - Avoid NaBH₄ alcohol_present->sol_alcohol Yes sol_impurity Control Stoichiometry: - Use 1.1-1.5 eq. Cyclopropylamine - Consider slow addition of reductant high_mw_impurity->sol_impurity Yes end Purify and Re-evaluate high_mw_impurity->end No sol_ketone->end sol_alcohol->end sol_impurity->end

Caption: A workflow for troubleshooting common synthesis issues.

Section 4: Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Synthesis of (R)-N-cyclopropyl-1-methylpyrrolidin-3-amine via Reductive Amination

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (R)-1-methylpyrrolidin-3-one (1.0 eq.), cyclopropylamine (1.2 eq.), and anhydrous 1,2-dichloroethane (DCE, ~0.1 M concentration relative to the ketone).

  • Acid Catalyst: Add glacial acetic acid (1.1 eq.) to the mixture and stir at room temperature for 1 hour to facilitate imine formation.

  • Reduction: In one portion, add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.). Be aware that the reaction may bubble slightly as hydrogen gas can be evolved.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Quench: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until bubbling ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3x volume of aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient elution of 0-10% methanol in dichloromethane containing 1% triethylamine. Combine the pure fractions and concentrate to afford the final product as a clear oil.

References
  • Ramapanicker, R., et al. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry, 83(15), 8161–8169. Available at: [Link]

  • Sakai, T., et al. (2023). Why pyrrolidines did not work in the alkylation–cyclization–isomerization–3-aza-Cope cascade? SSRN. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 12, 2024, from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 12, 2024, from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. Available at: [Link]

  • Couturier, D., et al. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available at: [Link]

  • ResearchGate. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved February 12, 2024, from [Link]

  • Liu, Z., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2603. Available at: [Link]

  • Organic Reactions. (n.d.). Reductive Amination - Common Conditions. Retrieved February 12, 2024, from [Link]

Sources

Technical Support Center: Purification & Handling of Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sticky Oil" Challenge

Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine presents a classic "poly-basic amine" purification challenge. As a researcher, you are likely facing an oil that darkens upon standing, trails on TLC plates, or refuses to crystallize.

This molecule possesses three distinct physicochemical liabilities that dictate our purification strategy:

  • High Basicity/Polarity: The secondary amine (cyclopropyl-N) and tertiary amine (pyrrolidine-N) create strong interactions with silanols, causing severe chromatographic tailing.

  • Cyclopropyl Strain: While relatively robust, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). Exposure to strong, hot mineral acids or radical initiators can trigger ring-opening or rearrangement.

  • Oxidative Instability: Like most electron-rich secondary amines, it is prone to N-oxide formation and absorbing atmospheric CO₂ to form carbamates.

Module 1: Modified Acid-Base Extraction (The "Gentle" Workup)

User Question: My crude reaction mixture is a dark brown oil. Can I just wash it with HCl and extract?

Technical Response: Standard acid-base extraction is risky if uncontrolled. Strong mineral acids (conc. HCl/H₂SO₄) combined with heat can degrade the cyclopropyl moiety. We recommend a Cold Citric Acid Protocol . Citric acid buffers the pH ~3-4, sufficient to protonate the amines without subjecting the strained ring to harsh hydronium ion concentrations.

Protocol: Cold Citric Acid Partition
  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) (10 mL/g).

  • Primary Wash: Wash organic layer with 5% NaHCO₃ (remove acidic impurities).

  • Extraction (The Critical Step):

    • Cool the mixture to 0–5°C (Ice bath).

    • Extract with 10% Aqueous Citric Acid (3x volumes). Note: The product moves to the aqueous layer.

    • Keep the aqueous layer cold.

  • Basification:

    • Add fresh EtOAc to the aqueous layer.

    • Slowly adjust pH to >12 using cold 4N NaOH or Sat. K₂CO₃ .

  • Recovery: Extract the now-basic aqueous layer with EtOAc (3x). Dry combined organics over Na₂SO₄ and concentrate.

Decision Logic: Extraction Workflow

ExtractionLogic Start Crude Amine Oil Solvent Dissolve in EtOAc Start->Solvent AcidExt Extract w/ Cold 10% Citric Acid Solvent->AcidExt PhaseSep Phase Separation AcidExt->PhaseSep OrgLayer Organic Layer (Neutral Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Product as Citrate Salt) PhaseSep->AqLayer Keep Cold Basify Basify (pH > 12) Extract w/ EtOAc AqLayer->Basify Final Pure Amine Oil Basify->Final

Figure 1: Selective protonation logic ensures non-basic impurities are discarded while preserving the cyclopropyl ring.

Module 2: Flash Chromatography (Combating Tailing)

User Question: I tried running a column (DCM/MeOH), but the product streaks from the baseline to the solvent front. How do I get a clean peak?

Technical Response: The streaking is caused by the amine nitrogens hydrogen-bonding with the acidic silanol (Si-OH) groups on the silica gel. You must "cap" these active sites using a competitive base modifier.

The "Amine-Modified" Silica Protocol

Do not just add TEA to the mobile phase; pretreat the silica .

  • Mobile Phase: DCM : MeOH : NH₄OH (90:9:1).

    • Alternative: DCM : MeOH : Triethylamine (TEA) (95:4:1).

  • Column Pre-treatment (Slurry Method):

    • Slurry your silica gel in Hexane containing 2% TEA.

    • Pour the column.[1]

    • Flush with 2 column volumes of pure Hexane.

    • Mechanism:[2][3] The TEA binds to the active silanols.

  • Elution: Run your gradient. The product should now elute as a tight, symmetrical band.

Data: Solvent Compatibility Table

Solvent SystemModifierSuitabilityNotes
Hexane / EtOAcNonePoor Compound sticks to baseline.
DCM / MeOHNonePoor Severe tailing/streaking.
DCM / MeOH1% NH₄OH Excellent Best for solubility and peak shape.
EtOAc / MeOH2% TEA Good Good alternative if DCM is avoided.

Module 3: Vacuum Distillation (Kugelrohr)

User Question: My oil is 90% pure but has a persistent color. Is distillation safe?

Technical Response: Yes, but only under high vacuum . The boiling point of this amine is likely high (>200°C at atm) due to intermolecular H-bonding. Heating to that temperature at atmospheric pressure will cause decomposition (oxidation/ring opening).

Protocol: Kugelrohr Distillation
  • Vacuum Requirement: < 0.5 mbar (High Vacuum pump required, not a water aspirator).

  • Temperature: Ramp slowly. Expect distillation between 80°C – 120°C at 0.1 mbar.

  • Trap: Use a liquid nitrogen trap to protect the pump from volatile amines.

  • Safety: Ensure the system is under Argon when breaking vacuum to prevent hot amine from oxidizing instantly.

Module 4: Salt Formation (Solidification)

User Question: I need to ship this compound, but the oil is messy and unstable. Can I make it a solid?

Technical Response: Converting the amine oil into a crystalline salt is the gold standard for stability and purity. For this specific structure, the Oxalate or Bis-HCl salts are most likely to crystallize.

Protocol: Oxalate Salt Formation

Oxalic acid is excellent for crystallizing low MW amines.

  • Dissolve 1g of Amine Oil in 5 mL Ethanol .

  • Dissolve 1 equivalent (or 2 equiv. if targeting bis-salt) of Oxalic Acid in 5 mL warm Ethanol.

  • Add acid solution to amine solution dropwise with stirring.

  • A white precipitate should form.

  • Recrystallization: If the solid is amorphous, heat the ethanol to reflux until dissolved, then add drops of Et₂O (cloud point) and let cool slowly to 4°C.

Stability Comparison (Oil vs. Salt)

Stability Oil Free Base (Oil) Sensitive to O2/CO2 Shelf Life: <1 Month Salt Oxalate/HCl Salt (Solid) Stable Lattice Shelf Life: >1 Year Oil->Salt Crystallization

Figure 2: Kinetic stability is significantly enhanced by locking the nitrogen lone pairs into a crystal lattice.

References

  • Amine Purification General: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Cyclopropylamine Stability: Chemical Reviews, "Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives" (Highlighting ring strain and reactivity).

  • Chromatography of Amines: Reich, H. J. "Flash Chromatography of Amines." University of Wisconsin-Madison Chemistry. (Source for TEA/NH4OH buffering techniques).
  • Chiral Pyrrolidines:Journal of Medicinal Chemistry, "Synthesis and SAR of Pyrrolidine-Based Inhibitors." (Context for handling 3-aminopyrrolidine scaffolds).

Sources

Cyclopropyl Integrity Assurance: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Spring-Loaded" Trap

The cyclopropyl moiety is a cornerstone of modern drug design (e.g., Saxagliptin, Odanacatib) due to its ability to restrict conformation and improve metabolic stability. However, with a ring strain energy of ~27.5 kcal/mol, the cyclopropane ring is a "spring-loaded" trap waiting to snap open under specific experimental conditions.

This guide addresses the three most common failure modes reported by our users: Acid-Mediated Lysis , Catalytic Hydrogenolysis , and Electrophilic Addition .

Ticket #401: Acid-Mediated Ring Opening

User Query: "I am attempting to deprotect a Boc-amine adjacent to my cyclopropyl ring using 4M HCl/Dioxane. The mass spec shows a +18 or +36 mass shift (hydration/chlorination), and NMR suggests an alkene. What happened?"

Diagnosis: Homoallylic Rearrangement

Cyclopropanes behave electronically like double bonds.[1] In the presence of strong Brønsted acids, the ring acts as a nucleophile. The protonation event leads to a non-classical carbocation (corner-protonated or edge-protonated) which rapidly rearranges to a homoallylic carbocation, relieving ring strain.

The Mechanism (Visualized)

The following diagram illustrates the failure mode. The "Corner-Protonated" species is the transition state that leads to the inevitable opening.

AcidMechanism Start Cyclopropane (Intact) TS Corner-Protonated Intermediate (Non-Classical Cation) Start->TS Protonation Acid + H+ (Acid) Open Homoallylic Carbocation TS->Open Strain Release (~27 kcal/mol) Product Ring-Opened Product (Alkene/Alcohol) Open->Product Nucleophilic Trapping (Nu-)

Figure 1: Mechanism of acid-catalyzed cyclopropyl ring opening via the non-classical carbonium ion.

Troubleshooting Protocol
  • Assess Substituents: If your cyclopropane has electron-donating groups (EDGs) or is a "Donor-Acceptor" (D-A) cyclopropane, it is hypersensitive to acid.

  • Switch Reagents:

    • Avoid: HCl, HBr, H₂SO₄, and neat TFA.

    • Alternative 1 (Scavenger): Use TFA in CH₂Cl₂ with a cation scavenger (e.g., triethylsilane) if the mechanism involves a stable tertiary carbocation.

    • Alternative 2 (Lewis Acid): Switch to ZnBr₂ or TMSOTf for Boc removal. These coordinate to the carbamate oxygen rather than protonating the ring.

    • Alternative 3 (Formic Acid): Sometimes effective as a milder alternative to HCl.

Ticket #402: The Vanishing Ring (Hydrogenation)

User Query: "I need to reduce a nitro group to an amine. I used Pd/C under H₂ balloon. The nitro reduced, but my cyclopropane turned into a gem-dimethyl group. How do I stop this?"

Diagnosis: Catalytic Hydrogenolysis

Palladium (Pd) is an aggressive catalyst for C-C bond cleavage in strained systems. The mechanism involves the adsorption of the cyclopropane "edge" onto the metal surface (chemisorption), followed by oxidative addition of the C-C bond to the metal.

Catalyst Selection Matrix

Not all metals are equal. Use this table to select the correct catalyst for your substrate.

CatalystRisk LevelMechanism NoteBest Use Case
Pd/C CRITICAL High affinity for C-C insertion. Rapidly opens cyclopropanes to alkanes.Only when ring opening is desired.
PtO₂ (Adam's) LOW Pt tends to activate C-H bonds rather than C-C bonds.Reducing alkenes/nitro groups while preserving cyclopropanes.
Rh/Al₂O₃ MINIMAL Low activity for hydrogenolysis.Sensitive substrates requiring mild reduction.
Raney Ni MODERATE Variable activity; often requires high pressure to open rings.Desulfurization; use with caution.
Troubleshooting Protocol
  • Immediate Action: Stop using Pd/C.

  • The "Lindlar" Approach: If you must use Pd (e.g., for a specific coupling), poison the catalyst with Pb or quinoline to reduce its activity.

  • Switch to Platinum: Run the reaction with PtO₂ in EtOAc. Platinum oxide is the gold standard for preserving cyclopropyl integrity during hydrogenation.

  • Chemical Reduction: If catalytic hydrogenation fails, switch to Fe/NH₄Cl or SnCl₂ for nitro reduction.

HydrogenationDecision Query Goal: Reduce Functional Group (e.g., NO2, Alkene) without Opening Cyclopropane Q1 Is the Cyclopropane Conjugated (Styryl-like)? Query->Q1 Yes Yes (High Risk) Q1->Yes No No (Moderate Risk) Q1->No Sol1 Use Chemical Reduction (Fe/NH4Cl, Zn/HCl) Avoid H2/Metal Yes->Sol1 Sol2 Use PtO2 (Adam's Catalyst) or Rh/Al2O3 No->Sol2 Sol3 Do NOT use Pd/C No->Sol3 Warning

Figure 2: Decision tree for selecting reduction conditions to prevent hydrogenolysis.

Ticket #403: Electrophilic Addition (Halogenation)

User Query: "I treated my cyclopropyl-styrene with Br₂ to brominate the phenyl ring. The bromine added across the cyclopropane instead."

Diagnosis: Markovnikov Addition

Cyclopropanes react with electrophiles (E+) similarly to alkenes.[1] The electrophile attacks the ring, opening it to form a carbocation that is trapped by the nucleophile (Br-). This follows Markovnikov's rule, where the nucleophile ends up on the most substituted carbon (or the one that best stabilizes the positive charge).

Troubleshooting Protocol
  • Light Control: Ensure the reaction is performed in the dark to prevent radical halogenation, which is even less selective.

  • Alternative Reagents: Use N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂). NBS provides a lower concentration of active bromine and is less likely to trigger catastrophic ring opening.

  • Temperature: Conduct the reaction at -78°C. The activation energy for ring opening is higher than for aromatic substitution; low temperature favors the kinetic product (aromatic substitution).

Ticket #404: Analytical Verification

User Query: "How do I prove the ring is still there? The mass is the same (isomer)."

If the ring opens to an alkene (isomerization), Mass Spec (MS) will be identical. You must use NMR.

FeatureIntact Cyclopropane Ring-Opened (Alkene)
¹H NMR Shift 0.2 – 1.0 ppm (High field, distinctive multiplets)4.5 – 6.5 ppm (Vinyl region)
¹³C NMR Shift -5 – 15 ppm (Very shielded)100 – 150 ppm (Deshielded)
Coupling (J) ¹J_CH ~ 160 Hz (High s-character)¹J_CH ~ 125 Hz (sp² character)
References
  • Dalal Institute. "Addition to Cyclopropane Ring."[2] A Textbook of Organic Chemistry – Volume I.

  • Master Organic Chemistry. "Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes."

  • Hwang, S. et al. "Cyclopropane Hydrogenation vs Isomerization over Pt and Pt−Sn Intermetallic Nanoparticle Catalysts." The Journal of Physical Chemistry C, 2020.[3]

  • Hypha Discovery. "Metabolism of cyclopropyl groups: a double-edged sword."

  • Uni-Regensburg. "Lewis Acid Catalyzed Cyclopropane Ring-Opening."

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine, a key structural motif in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It offers a comparative analysis against potential synthetic impurities and structural analogs, supported by established principles of NMR spectroscopy. Our objective is to equip you with the expertise to confidently identify and characterize this molecule, ensuring the integrity of your research and development endeavors.

The Structural Significance and the Role of ¹H NMR

Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine incorporates two privileged fragments in medicinal chemistry: the cyclopropylamine moiety and the N-methylpyrrolidine scaffold. The cyclopropyl group often imparts metabolic stability and desirable conformational constraints, while the pyrrolidine ring is a common feature in a multitude of biologically active compounds. Precise structural verification is therefore paramount, and ¹H NMR spectroscopy stands as the primary tool for this purpose. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it indispensable for unambiguous structure elucidation.

Predicted ¹H NMR Spectrum: A Detailed Proton-by-Proton Analysis

While an experimental spectrum for the title compound is not publicly available, a highly accurate prediction can be constructed based on established chemical shift principles and data from analogous structures. The analysis below dissects the expected ¹H NMR spectrum, assigning each proton based on its unique electronic environment and spin-spin coupling interactions.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine with proton numbering.

Predicted Chemical Shifts (δ), Multiplicities, and Coupling Constants (J):

Proton(s)Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
9a, 9b 0.3 - 0.8mJ_gem ≈ -4 to -10, J_vic(cis) ≈ 6-12, J_vic(trans) ≈ 2-9Highly shielded protons of the cyclopropyl ring, exhibiting complex splitting due to geminal and vicinal coupling.[1][2][3]
8 2.2 - 2.6m-Methine proton of the cyclopropyl group, deshielded by the adjacent nitrogen.
4 1.6 - 2.2m-Diastereotopic methylene protons on the pyrrolidine ring.
6 2.3 - 2.5s-Methyl group attached to the pyrrolidine nitrogen.
2, 5 2.4 - 3.0m-Methylene protons adjacent to the pyrrolidine nitrogen.
3 3.0 - 3.5m-Methine proton at the stereocenter, deshielded by the amine group.
7 1.0 - 3.0br s-Amine proton, chemical shift is concentration and solvent dependent and the signal is often broad.[4][5]

Comparative Analysis: Distinguishing the Target Molecule from Alternatives

In a real-world laboratory setting, the purity of a synthesized compound is never guaranteed. The following table compares the expected ¹H NMR features of our target molecule with those of plausible impurities or alternative products that could arise during synthesis.

CompoundKey Distinguishing ¹H NMR Features
Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine (Target) - Characteristic upfield signals for cyclopropyl protons (0.3-0.8 ppm).- Singlet for the N-methyl group (around 2.3-2.5 ppm).- Complex multiplets for the pyrrolidine ring protons.
(R)-3-Aminopyrrolidine (Starting Material) - Absence of the N-methyl singlet.- Absence of the cyclopropyl proton signals.
N-Methyl-3-aminopyrrolidine (Intermediate) - Presence of the N-methyl singlet.- Absence of the cyclopropyl proton signals.
Over-alkylation Product (e.g., N,N-dicyclopropyl-...) - Absence of the NH proton signal.- Integration of cyclopropyl proton signals would be doubled relative to the pyrrolidine signals.
Regioisomer (e.g., 2-substituted pyrrolidine) - Significant changes in the splitting patterns and chemical shifts of the pyrrolidine ring protons due to the different substitution pattern.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure high-quality, reproducible data, the following protocol is recommended for the acquisition of the ¹H NMR spectrum of Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine.

Workflow for ¹H NMR Data Acquisition and Processing:

G A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Caption: Standard workflow for acquiring and analyzing a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can influence chemical shifts, particularly for the NH proton.[6]

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.[7]

    • Tune and match the probe to the correct frequency.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans to 16 or 32 for a reasonably concentrated sample.

    • Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons between scans.[6]

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Perform peak picking to identify the precise chemical shifts.

Conclusion and Best Practices

The comprehensive analysis of the ¹H NMR spectrum is a cornerstone of chemical research and development. For Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine, a thorough understanding of the predicted spectrum, coupled with a comparative analysis against potential impurities, provides a robust framework for structural verification. By adhering to the detailed experimental protocol, researchers can acquire high-quality data, enabling confident and accurate characterization of this important molecular entity. Always consider the possibility of overlapping signals and second-order effects, especially in complex spin systems, and utilize 2D NMR techniques such as COSY and HSQC for further structural confirmation when necessary.

References

  • Abraham, R. J., et al. "The prediction of (1)H chemical shifts in amines: a semiempirical and ab initio investigation." Magnetic Resonance in Chemistry, vol. 45, no. 10, 2007, pp. 835-44. [Link]

  • Hess, B., et al. "NMR data collection and analysis protocol for high-throughput protein structure determination." Proceedings of the National Academy of Sciences, vol. 103, no. 19, 2006, pp. 7219-24. [Link]

  • Sproviero, E. M., et al. "1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids." Journal of the Chemical Society, Perkin Transactions 2, no. 10, 1996, pp. 2165-71. [Link]

  • University of Missouri-St. Louis. "1H NMR Protocol for Beginners AV-400." [Link]

  • University of California, Irvine. "NMR Data Acquisition and Processing Procedure." [Link]

  • R-NMR. "SOP data acquisition." [Link]

  • Pogliani, L., et al. "NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide." International Journal of Peptide and Protein Research, vol. 7, no. 5, 1975, pp. 345-60. [Link]

  • Roberts, J. D. "NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES." Defense Technical Information Center, 1963. [Link]

  • LibreTexts. "24.10: Spectroscopy of Amines." Chemistry LibreTexts, 2024. [Link]

  • University of Notre Dame. "STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS." [Link]

  • Hutton, H. M., and T. Schaefer. "PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES." Canadian Journal of Chemistry, vol. 41, no. 3, 1963, pp. 684-88. [Link]

  • Oregon State University. "Spectroscopy of Amines." Organic Chemistry at Oregon State University. [Link]

  • ResearchGate. "Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...)." [Link]

  • Wiberg, K. B., and B. J. Nist. "PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES." Journal of the American Chemical Society, vol. 83, no. 5, 1961, pp. 1226-30. [Link]

  • Iowa State University. "NMR Coupling Constants." Chemical Instrumentation Facility. [Link]

  • University of Wisconsin-River Falls. "Coupling constants for 1H and 13C NMR." [Link]

  • PubChem. "3-Aminopyrrolidine." National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. "Synthesis of secondary and tertiary amines." [Link]

  • Maddaluno, J., et al. "3-Aminopyrrolidine lithium amides as chiral ligands for alkyllithium derivatives: Synthesis, NMR analysis, and computational study of their mixed aggregates." Pure and Applied Chemistry, vol. 78, no. 2, 2006, pp. 321-31. [Link]

Sources

Chiral HPLC methods for (R)-N-cyclopropyl-1-methylpyrrolidin-3-amine enantiomeric excess

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Challenge: (R)-N-cyclopropyl-1-methylpyrrolidin-3-amine presents two distinct hurdles for the analyst:

  • High Basicity: The presence of both a secondary cyclopropylamine and a tertiary N-methylpyrrolidine creates severe peak tailing on traditional silica-based phases due to silanol interactions.

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system (e.g., benzene ring), rendering standard UV detection (254 nm) impossible. Detection is limited to low-UV (200–210 nm), which is often incompatible with the amine modifiers required to suppress tailing, or requires universal detectors (CAD/ELSD/MS).
    

This guide compares two industry-validated approaches to solve these issues:

  • Method A (Direct Analysis): Utilizes Immobilized Polysaccharide phases in Polar Organic Mode (POM) with CAD/MS detection.

  • Method B (Indirect Analysis): Derivatization with an isothiocyanate reagent to introduce a chromophore, allowing robust UV detection on standard equipment.

Part 1: Method A – Direct Chiral Analysis (Polar Organic Mode)

Best for: High-throughput QC, labs with CAD/MS/ELSD, process monitoring.

The Scientific Rationale

Traditional Normal Phase (Hexane/IPA) often fails for this molecule because the non-polar mobile phase causes the polar diamine to precipitate or adhere irreversibly to the stationary phase. Polar Organic Mode (POM) —consisting of 100% polar organic solvents (Acetonitrile/Methanol) with basic additives—is the superior choice. It ensures solubility and utilizes the "immobilized" nature of modern chiral selectors (e.g., Chiralpak IA/IC/IG) to prevent column stripping.

Recommended Protocol
ParameterSpecification
Column Daicel Chiralpak IA or Chiralpak IC (Immobilized Amylose/Cellulose)
Dimensions 250 x 4.6 mm, 5 µm (Analytical)
Mobile Phase Acetonitrile : Methanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection CAD (Charged Aerosol Detector) or MS (ESI+, SIM mode)
Alternative Detection UV @ 205 nm (Requires high-purity solvents and minimal DEA to reduce baseline noise)
Technical Insight (Self-Validation)
  • The "Basicity Check": If peak tailing exceeds 1.5, increase the DEA concentration to 0.2%. If using MS, switch DEA to Ammonium Hydroxide or Ammonium Bicarbonate (volatile buffers), though this may alter selectivity.

  • Solvent Versatility: Unlike coated columns (AD-H), the IA/IC columns allow the use of Dichloromethane (DCM) or THF. If resolution is poor (< 1.5), adding 10% DCM to the mobile phase can invert elution order or sharpen peaks by altering the solvation of the chiral selector.

Part 2: Method B – Derivatization (GITC Method)

Best for: Trace analysis (high sensitivity), labs limited to UV detection, validation of enantiomeric excess (ee) without chiral columns.

The Scientific Rationale

Since the analyte is a secondary amine, it reacts rapidly with isothiocyanates. By using a chiral derivatizing agent like 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) , the enantiomers are converted into diastereomers .

  • Advantage: Diastereomers have different physical properties and can often be separated on an inexpensive, achiral C18 column.

  • Chromophore: The GITC moiety adds significant UV absorbance, enabling detection at 254 nm.

Recommended Protocol
Step 1: Derivatization Reaction
  • Dissolve 10 mg of sample in 1 mL Acetonitrile.

  • Add 1.2 equivalents of GITC and 2.0 equivalents of Triethylamine (TEA).

  • Stir at Room Temperature for 30 minutes.

  • Quench with minimal water or methanol if necessary (usually not required for HPLC).

Step 2: HPLC Analysis[1][2][3]
ParameterSpecification
Column C18 (e.g., Agilent Zorbax Eclipse Plus) or Chiralpak AD-H
Dimensions 150 x 4.6 mm, 3.5 µm
Mobile Phase A: Water (0.1% H3PO4) / B: Acetonitrile (Gradient: 20% B to 60% B over 20 min)
Detection UV @ 254 nm
Mechanism Separation of diastereomers (thiourea derivatives)

Part 3: Comparative Analysis

The following table contrasts the two methodologies to assist in selection based on laboratory resources.

FeatureMethod A: Direct (POM)Method B: Derivatization (GITC)
Primary Advantage Speed & Simplicity (No sample prep)Sensitivity & UV Compatibility
Key Limitation Requires CAD/MS or low-UV (noisy)Requires reaction time; kinetic resolution risk
Limit of Quantitation ~0.1% (with CAD)< 0.05% (High UV sensitivity)
Cost per Sample Low (Solvent only)Medium (Cost of GITC reagent)
Robustness High (Immobilized columns are durable)Medium (Dependent on reaction completeness)
Throughput High (< 15 min run time)Low (Reaction + Run time)

Part 4: Decision Logic & Workflows

Workflow 1: Method Selection Strategy

This logic gate determines the optimal method based on your available hardware and sensitivity needs.

MethodSelection cluster_0 Method A Requirements cluster_1 Method B Requirements Start Start: Define Requirements CheckUV Is UV (254nm) the only available detector? Start->CheckUV CheckSens Is high sensitivity required? (e.g., <0.05% impurity) CheckUV->CheckSens No (Have CAD/MS/ELSD) DerivMethod METHOD B: Derivatization (GITC Reagent) CheckUV->DerivMethod Yes (Must add chromophore) DirectMethod METHOD A: Direct Analysis (Polar Organic Mode) CheckSens->DirectMethod No (Speed is priority) CheckSens->DerivMethod Yes (Need UV sensitivity) DirectNote Column: Chiralpak IA/IC Mobile Phase: ACN/MeOH/DEA DirectMethod->DirectNote DerivNote Reagent: GITC Column: C18 or Chiral Detection: UV 254nm DerivMethod->DerivNote

Caption: Decision tree for selecting between Direct Analysis (POM) and Derivatization based on detector limits.

Workflow 2: Derivatization Reaction Pathway

Understanding the chemistry ensures the analyst controls for kinetic resolution (where one enantiomer reacts faster than the other), which can skew ee results.

ReactionPath Analyte (R/S)-Amine (No Chromophore) Intermediate Reaction: Nucleophilic Attack Analyte->Intermediate Reagent GITC Reagent (UV Active) Reagent->Intermediate ProductR (R)-Amine-GITC (Diastereomer 1) Intermediate->ProductR Fast ProductS (S)-Amine-GITC (Diastereomer 2) Intermediate->ProductS Fast Separation HPLC Separation (Achiral C18) ProductR->Separation ProductS->Separation

Caption: Reaction pathway converting enantiomers to UV-active diastereomers for separation on standard C18 columns.

Part 5: Troubleshooting & Validation Standards

To ensure Scientific Integrity , the following "Self-Validating" checks must be performed during method development.

The "Memory Effect" Check (Method A)

Basic amines can adsorb strongly to the silica backbone of chiral columns.

  • Test: Inject a high concentration of the (R)-enantiomer, followed immediately by a blank injection.

  • Validation: If a "ghost peak" appears in the blank at the retention time of the (R)-enantiomer, the column is not fully equilibrated.

  • Fix: Increase the basic additive (DEA) concentration to 0.15% or flush the column with 100% Ethanol + 0.1% DEA for 2 hours.

The Kinetic Resolution Check (Method B)

Derivatization reactions can sometimes proceed at different rates for enantiomers (kinetic resolution), artificially inflating the measured ee.

  • Test: Derivatize a known racemic standard (50:50 mix).

  • Validation: The HPLC area ratio must be 1:1 (± 1%). If the ratio is 48:52, the reaction is not complete or is kinetically biased.

  • Fix: Increase reaction time or temperature (e.g., 50°C) to drive both enantiomers to 100% conversion.

Mobile Phase Aging (Method A & B)
  • Issue: Diethylamine (DEA) and Triethylamine (TEA) are volatile and can absorb CO2 from the air, changing the mobile phase pH over time.

  • Standard: Prepare fresh mobile phase daily. Do not top off bottles.

References

  • Daicel Corporation. "Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH." Chiral Technologies. [Link]

  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for Polar Organic Mode).
  • Phenomenex. "Chiral HPLC Application Guide: Strategies for Basic Amines." Phenomenex Technical Notes. [Link]

  • Ye, Y., et al. (2003). "Enantiomeric separation of chiral amines using a new chiral stationary phase." Journal of Chromatography A.

Sources

LC-MS fragmentation pattern of Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Fragmentation Pattern of Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

The "84 Da Sentinel": Optimizing Detection & Structural Validation[1]

Executive Summary

Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine (C₈H₁₆N₂, MW 140.[1]23) is a critical chiral building block often employed in the synthesis of kinase inhibitors and GPCR ligands. Its structural core—an N-methylated pyrrolidine ring linked to a cyclopropylamine moiety—presents a distinct mass spectrometric signature dominated by the stability of the pyrrolidine cation.

This guide objectively compares fragmentation strategies (CID vs. HCD) and establishes the m/z 84.1 product ion as the definitive "sentinel" fragment for quantification. Unlike aliphatic amines that fragment unpredictably, this compound’s fragmentation is driven by the tertiary nitrogen of the pyrrolidine ring, offering superior sensitivity and reproducibility in bioanalytical assays.

Technical Deep Dive: The Fragmentation Mechanism

Understanding the "Why" behind the spectrum is crucial for troubleshooting interference in complex matrices (e.g., plasma, microsomes).

The Precursor
  • Ionization: ESI Positive Mode ([M+H]⁺)

  • Observed Mass: m/z 141.14[1]

  • Basicity: The N-methyl nitrogen (tertiary) is more basic than the exocyclic secondary amine, localizing the proton charge primarily on the pyrrolidine ring.

Primary Fragmentation Pathway (The Quantifier)

Upon collisional activation, the molecule undergoes a characteristic inductive cleavage at the C3–N bond connecting the pyrrolidine ring to the exocyclic amine.

  • Transition: m/z 141.1 → m/z 84.1

  • Mechanism: The charge is retained by the N-methylpyrrolidine core, forming the stable N-methyl-Δ¹-pyrrolinium cation (or its isomer).[1]

  • Neutral Loss: Cyclopropanamine (C₃H₇N, 57 Da).[1]

  • Application: This is the most sensitive transition for SRM/MRM quantification.

Secondary Fragmentation Pathway (The Qualifier)

At higher collision energies (HCD > 35 eV), the pyrrolidine ring itself degrades.[1]

  • Transition: m/z 84.1 → m/z 58.1

  • Mechanism: Retro-Cheletropic elimination or ring opening losing acetylene/ethylene fragments.[1]

  • Application: Structural confirmation to rule out isobaric interferences.

Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation logic, distinguishing between the primary quantification path and the high-energy structural validation path.

FragmentationPathway Precursor Precursor Ion [M+H]+ = 141.1 (Protonated Tertiary Amine) Transition1 Primary Fragment (Quantifier) m/z = 84.1 [N-methylpyrrolidinium]+ Precursor->Transition1 Inductive Cleavage (Low CE: 15-20 eV) NeutralLoss1 Neutral Loss: Cyclopropanamine (57 Da) Precursor->NeutralLoss1 Transition2 Secondary Fragment (Qualifier) m/z = 58.1 [Ring Cleavage Product]+ Transition1->Transition2 Ring Opening (High CE: >35 eV) NeutralLoss2 Neutral Loss: C2H2 / C2H4 (26/28 Da) Transition1->NeutralLoss2

Figure 1: Step-wise ESI+ fragmentation pathway. The stability of the m/z 84 ion makes it the ideal target for quantification.

Comparative Analysis: Performance & Alternatives

This section compares the performance of detecting this specific compound against methodological alternatives and structural analogs.

Methodological Comparison: CID vs. HCD

Which dissociation technique yields the best data?

FeatureCID (Collision Induced Dissociation) HCD (Higher-energy Collisional Dissociation) Verdict
Energy Regime Low/Resonant (Triple Quad)Beam-type (Orbitrap/Q-TOF)CID is superior for Quant.[1]
Spectrum Quality Dominated by m/z 84.1 (Base Peak).[1]Richer spectrum; reveals m/z 58.1 and m/z 42.1.HCD is superior for ID.
Low Mass Cutoff Often loses fragments < 1/3 precursor mass.No low-mass cutoff; detects cyclopropyl fragments (m/z 41).[1]HCD for full characterization.
Sensitivity High (Efficient trapping of m/z 84).[1]Moderate (Scattering losses).[1]Use CID for DMPK studies.
Structural Discrimination (Specificity)

A common challenge is distinguishing this compound from its Des-methyl or Isopropyl analogs during synthesis optimization.[1]

Compound VariantPrecursor (m/z)Key Fragment (m/z)Differentiating Factor
Target Compound 141.1 84.1 N-methylpyrrolidine core intact.
Des-methyl Analog127.170.1Shift of -14 Da in both precursor and fragment.[1]
Isopropyl Analog143.184.1Precursor +2 Da, but same fragment (84.1) .[1] Requires chromatographic separation.[2]
N-Cyclopropyl isomer141.156.1 / 98.1Different fragmentation pattern due to charge localization on exocyclic N.

Experimental Protocol: Validated LC-MS/MS Workflow

Sample Preparation (Self-Validating)
  • Solvent: Dissolve standard in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL for tuning; 10 ng/mL for sensitivity checks.

  • Validation Step: Inject a blank immediately after the high standard. If m/z 141 → 84 signal appears in the blank, carryover is occurring due to the "sticky" nature of the secondary amine. Remedy: Use a needle wash of 50:50 ACN:IPA + 0.5% Formic Acid.

Mass Spectrometer Settings (Source: ESI+)
  • Capillary Voltage: 3.0 - 3.5 kV (Do not exceed 4.0 kV to avoid in-source fragmentation).

  • Cone Voltage: 20-30 V (Keep low to preserve the labile cyclopropyl-amine bond).

  • Source Temp: 350°C (High temp required for efficient desolvation of amines).[1]

SRM Transitions (Triple Quadrupole)
TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)
Quantifier 141.184.1 18 - 2250
Qualifier 1 141.158.1 35 - 4050
Qualifier 2 141.142.1 45 - 5050

References

  • National Institutes of Health (PMC). (2020).[1] Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes. (Confirming m/z 58 and m/z 84 pathways for N-methyl-pyrrolidine cores). Retrieved from [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry: Stability and Metabolism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns of Amines. Retrieved from [Link]

Sources

Comparing biological activity of (R) vs (S) cyclopropyl pyrrolidine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Biological Activity of (1R,5S) vs. (1S,5R) Cyclopropyl-Fused Pyrrolidines (3-Azabicyclo[3.1.0]hexanes)

Executive Summary: The Stereochemical Imperative

In medicinal chemistry, the cyclopropyl-fused pyrrolidine (specifically the 3-azabicyclo[3.1.0]hexane scaffold) represents a "privileged structure" that transcends simple bioisosterism. Unlike flexible pyrrolidine rings that undergo rapid envelope flipping, the fusion of a cyclopropane ring locks the pyrrolidine into a rigid "boat-like" or "butterfly" conformation.

This guide compares the biological activity of the (1R,5S) and (1S,5R) enantiomers. The core distinction lies not just in chiral recognition by the receptor, but in the vector alignment of the nitrogen lone pair and the spatial projection of C6-substituents.

Key Insight: The rigidification often converts "promiscuous" pyrrolidine ligands into highly selective agonists/antagonists by reducing the entropic penalty of binding.

Mechanistic Causality: Why Stereochemistry Dictates Function

The biological divergence between (R) and (S) isomers in this scaffold is driven by two structural factors:

  • The "Butterfly" Conformation: The 3-azabicyclo[3.1.0]hexane system exists in a rigid conformation where the bridgehead carbons (C1, C5) and the nitrogen (N3) form a plane, while the cyclopropane methylene (C6) puckers "down" or "up".

    • Implication: Substituents at the C1 or C6 positions are held in precise vectors. In the (1R,5S) isomer, a C1-aryl group projects into a specific hydrophobic sub-pocket (e.g., in the Serotonin Transporter) that is sterically inaccessible to the (1S,5R) isomer.

  • Nitrogen Lone Pair Orientation: The fusion forces the nitrogen lone pair to adopt a specific orientation relative to the cyclopropane ring. In GPCRs and transporters, this directional H-bond acceptance/donation is often the "switch" between agonism and antagonism.

Comparative Case Studies

Case Study A: Neurotransmitter Transporters (Bicifadine & Amitifadine)
  • Target: Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) Transporters.

  • Compound: 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane (Bicifadine).[1]

Feature(+)-(1R,5S)-Isomer (-)-(1S,5R)-Isomer Clinical Outcome
Primary Affinity High affinity for NET and SERT .Lower affinity; altered selectivity profile.[2]The (+)-isomer is the eutomer (active drug) for analgesia.
Sigma Receptors High affinity for Sigma-1 (σ1) .Preference for Sigma-2 (σ2) or inactive.(+)-isomer modulation of σ1 contributes to antidepressant effects.
Metabolic Fate Slower N-demethylation rate.Rapid clearance in some models.(+)-isomer selected for clinical development (Amitifadine).

Expert Analysis: The (1R,5S) configuration aligns the C1-phenyl ring with the S1 hydrophobic pocket of the transporter, mimicking the gauche conformation of neurotransmitters. The (1S,5R) enantiomer presents the phenyl ring in a "clashing" trajectory, drastically reducing potency (Ki shifts from nM to µM range).

Case Study B: Antibacterials (Trovafloxacin Side Chain)
  • Target: DNA Gyrase / Topoisomerase IV.

  • Compound: Trovafloxacin (C7-substituent is 6-amino-3-azabicyclo[3.1.0]hexane).[3][4][5]

Here, the comparison extends to Diastereomers (Exo vs. Endo) at the C6 position, which is unique to the fused scaffold.

  • Active Isomer: (1α,5α,6α) (Exo-amino).[4]

  • Inactive/Toxic Isomer: Endo-amino derivatives often show poor solubility and reduced zwitterionic character.

  • Mechanism: The exo-amino group projects away from the quinolone core, minimizing steric clash with the bacterial DNA-enzyme complex, while the endo orientation causes steric repulsion.

Experimental Protocols

Protocol A: Stereoselective Synthesis (Kulinkovich-De Meijere)

Use this protocol to generate the fused scaffold with high diastereoselectivity.

  • Reagents: N,N-dibenzylacetamide, EtMgBr (3.0 equiv), Ti(OiPr)4 (1.0 equiv).

  • Reaction:

    • Dissolve amide in dry THF under Argon.

    • Add Ti(OiPr)4 followed by slow addition of EtMgBr at 0°C.

    • Critical Step: The reaction proceeds via a titanacyclopropane intermediate.

    • Stir for 1h at RT. Quench with water.

  • Result: Formation of the 1-substituted cyclopropylamine (precursor) or direct fused pyrrolidine depending on the substrate (e.g., using N-benzyl lactams).

Protocol B: Chiral Resolution of Enantiomers

Self-validating method for separating (1R,5S) from (1S,5R).

  • Starting Material: Racemic 1-aryl-3-azabicyclo[3.1.0]hexane.

  • Resolving Agent: (S)-(+)-Mandelic Acid .

  • Procedure:

    • Dissolve racemate in hot Ethanol (0.1 M).

    • Add 1.0 equiv of (S)-(+)-Mandelic Acid.

    • Cool slowly to 4°C over 12 hours (undisturbed).

  • Validation:

    • Filter crystals. The precipitate is enriched in the (1R,5S) salt.

    • Check: Recrystallize until melting point is constant.

    • Release: Treat salt with 1M NaOH and extract with DCM to yield free base.

    • Confirm: Run Chiral HPLC (Column: Chiralcel OD-H, Mobile Phase: Hexane/IPA 90:10).

Visualization: SAR & Synthesis Workflow

Diagram 1: The Stereochemical Divergence

This diagram illustrates how the rigid scaffold forces divergent biological pathways.

G Scaffold Racemic 3-azabicyclo[3.1.0]hexane R_Isomer (1R,5S)-Isomer (Eutomer) Scaffold->R_Isomer Chiral Resolution ((S)-Mandelic Acid) S_Isomer (1S,5R)-Isomer (Distomer) Scaffold->S_Isomer Mother Liquor Mechanism1 Phenyl Ring aligns with S1 Pocket R_Isomer->Mechanism1 Binding Mode Mechanism2 Steric Clash with Transporter S_Isomer->Mechanism2 Binding Mode Target1 Target: SERT/NET (Antidepressant/Analgesic) Target2 Target: Sigma-2 (Lower Potency/Side Effects) Mechanism1->Target1 High Affinity (nM) Mechanism2->Target2 Low Affinity (µM)

Caption: Stereochemical divergence of the 3-azabicyclo[3.1.0]hexane scaffold showing the high-affinity binding pathway of the (1R,5S) eutomer versus the steric clash of the (1S,5R) distomer.

Diagram 2: Synthesis & Resolution Workflow

Workflow Step1 Start: N-Boc-3-pyrroline Step2 Cyclopropanation (Et2Zn, CH2I2) Step1->Step2 Simmons-Smith Step3 Racemic Scaffold (3-azabicyclo[3.1.0]hexane) Step2->Step3 Deprotection Step4 Resolution (Mandelic Acid Salt) Step3->Step4 Crystallization Step5 Free Base (+)-(1R,5S) Step4->Step5 NaOH / Extraction

Caption: Step-by-step workflow for synthesizing and isolating the biologically active (1R,5S) cyclopropyl-fused pyrrolidine.

Summary Data Table

Compound ClassIsomerTargetActivity (Ki/IC50)Key Reference
Bicifadine (+)-(1R,5S)NET (Transporter)101 nM [1, 2]
Bicifadine (-)-(1S,5R)NET (Transporter)> 1000 nM[1, 2]
Sigma Ligands (+)-(1R,5S)Sigma-1 ReceptorHigh Affinity [3]
Sigma Ligands (-)-(1S,5R)Sigma-2 ReceptorModerate Affinity[3]
Trovafloxacin (1α,5α,6α)DNA Gyrase0.05 µg/mL (MIC) [4]

References

  • Skolnick, P. et al. (2003). Antidepressant-like actions of the 1-phenyl-3-azabicyclo[3.1.0]hexane, bicifadine. European Journal of Pharmacology .

  • Epstein, J.W. et al. (1981). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of non-narcotic analgesic agents. Journal of Medicinal Chemistry .

  • Schepmann, D. et al. (2005). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Arkivoc .

  • Brighty, K.E. et al. (1993). Synthesis and antibacterial activity of 7-(3-azabicyclo[3.1.0]hexyl)quinolones. Journal of Medicinal Chemistry .

  • Gensini, M. et al. (2004).[2] Stereoselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives. European Journal of Organic Chemistry .

Sources

A Senior Application Scientist’s Guide to Validating the Stereochemistry of 1-methyl-pyrrolidin-3-yl amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stereochemical Integrity in Drug Development

The 1-methyl-pyrrolidin-3-yl amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active agents.[1][2][3] However, the presence of at least one stereocenter at the C3 position—and often more elsewhere in the molecule—introduces the critical challenge of stereochemistry. The three-dimensional arrangement of atoms is not a trivial detail; it is a fundamental determinant of a molecule's interaction with the chiral environment of the human body.[4][5] Enantiomers, non-superimposable mirror images of a molecule, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[6][7]

Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear guidelines emphasizing the need to characterize the stereochemical composition of drug candidates early in the development process.[8][9][10][11] Developing a single, active enantiomer over a racemic mixture can lead to improved therapeutic indices, simpler pharmacokinetics, and a reduction in off-target effects.[6]

This guide provides an in-depth comparison of the primary analytical techniques for validating the stereochemistry of 1-methyl-pyrrolidin-3-yl amine derivatives. We will move beyond simple protocols to explore the causality behind methodological choices, empowering researchers to build a robust, self-validating analytical strategy.

An Orthogonal Toolkit for Stereochemical Elucidation

No single technique can answer all questions regarding stereochemistry. A robust validation strategy relies on an orthogonal toolkit, where each method provides a unique and complementary piece of the structural puzzle. We will focus on four cornerstone techniques: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD).

X-ray Crystallography: The Definitive Answer for Absolute Configuration

X-ray crystallography is considered the "gold standard" for unambiguously determining the absolute configuration of a chiral molecule.[12][13] It provides a direct visualization of the three-dimensional arrangement of atoms in the solid state.

Causality Behind the Choice: When you need an unequivocal, legally defensible determination of a molecule's absolute stereochemistry, X-ray crystallography is the ultimate arbiter. This is particularly crucial for patent applications and regulatory submissions where the exact stereoisomer must be defined.

Underlying Principle: The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a highly ordered crystal lattice. To determine the absolute configuration of a light-atom molecule, the phenomenon of anomalous dispersion (or resonant scattering) is used.[13] When the X-ray energy is near the absorption edge of an atom in the crystal, it creates a small but measurable difference in the diffraction pattern between a molecule and its mirror image, allowing for their differentiation.

Data Interpretation: The key output for absolute configuration is the Flack parameter.[14]

  • A value close to 0 indicates the correct absolute configuration has been assigned.

  • A value close to 1 indicates the inverted structure is correct.

  • A value close to 0.5 suggests a racemic crystal or poor data quality. A standard uncertainty of less than 0.04 on the Flack parameter is generally required for a confident assignment.[14]

Limitations: The primary and most significant hurdle is the requirement for a high-quality single crystal, which can be challenging and time-consuming to obtain, especially for drug development intermediates that may be oils or amorphous solids.[12]

NMR Spectroscopy: Probing Relative Stereochemistry in Solution

NMR spectroscopy is unparalleled for determining the structure and relative stereochemistry of molecules in a biologically relevant solution state.[15] For pyrrolidine rings, it is instrumental in assigning cis and trans relationships between substituents.

Causality Behind the Choice: Before pursuing the absolute configuration, you must know the relative arrangement of substituents. NMR is the most powerful tool for this, providing detailed connectivity and spatial information in solution, which is often more representative of the molecule's state in a biological system than the solid-state crystal structure.

Key Experiments for Stereochemistry:

  • Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between two vicinal protons is described by the Karplus equation and is dependent on the dihedral angle between them. By analyzing the ³JHH values for protons on the pyrrolidine ring, one can deduce their relative orientations (e.g., cis or trans).[16]

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that occurs between protons that are close in space (<5 Å), regardless of whether they are bonded.[16] A 2D NOESY or ROESY experiment is the gold standard for determining which groups are on the same face of the pyrrolidine ring. For example, an NOE between the proton at C3 and a proton of the N-methyl group would provide strong evidence for a specific conformation.

G cluster_NMR NMR Workflow for Relative Stereochemistry 1D_H1 1. Acquire 1D ¹H NMR (Chemical Shifts, Integrals) 2D_COSY 2. Acquire 2D COSY (¹H-¹H Connectivity) 2D_HSQC 3. Acquire 2D HSQC (¹H-¹³C Direct Correlation) 2D_NOESY 4. Acquire 2D NOESY/ROESY (Through-Space Correlations) Analysis 5. Analyze Data - J-Coupling Constants - NOE Cross-Peaks Structure 6. Propose Relative Stereochemistry

Caption: A typical NMR workflow for elucidating relative stereochemistry.

Advanced NMR Techniques: For difficult cases or to determine absolute configuration, chiral derivatizing agents (CDAs) or chiral shift reagents (CSRs) can be employed.[8][13] These reagents react with the amine to form diastereomers, which will have distinct chemical shifts and coupling constants in the NMR spectrum, allowing for their differentiation.

Chiral HPLC: The Workhorse for Enantiomeric Purity and Separation

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining the enantiomeric excess (% ee) or purity of a chiral sample.[17][18] It is a cornerstone of quality control in pharmaceutical development.

Causality Behind the Choice: For any chiral drug candidate, you must be able to quantify the amount of the desired enantiomer relative to the undesired one. Chiral HPLC is the industry-standard method for this critical quality attribute because it is robust, reproducible, highly sensitive, and can be validated according to ICH guidelines.[17][19]

Underlying Principle: Chiral HPLC utilizes a chiral stationary phase (CSP). These phases are composed of a chiral selector immobilized on a solid support (e.g., silica). Enantiomers passing through the column form transient, diastereomeric complexes with the chiral selector.[20] Because these diastereomeric complexes have different energies, one enantiomer interacts more strongly with the CSP and is retained longer, leading to separation. For amines, polysaccharide-based CSPs (e.g., derivatives of amylose or cellulose) are exceptionally versatile and effective.[21]

Method Development: A successful separation depends on the careful selection of the CSP and mobile phase.

  • Column Screening: Screening a small set of complementary polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) is a highly effective initial strategy.[21][22]

  • Mobile Phase Optimization: For basic amines like 1-methyl-pyrrolidin-3-yl amine derivatives, a normal-phase mobile phase (e.g., hexane/isopropanol or hexane/ethanol) is often a good starting point. The addition of a small amount of a basic additive, such as diethylamine (DEA), is crucial to prevent peak tailing and improve resolution by competing with the analyte for active sites on the stationary phase.[22]

Vibrational Circular Dichroism (VCD): Absolute Configuration Without Crystals

VCD is a powerful chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[23] When coupled with quantum mechanical calculations, it provides a reliable method for determining absolute configuration, serving as a potent alternative to X-ray crystallography.[12]

Causality Behind the Choice: This method is chosen when you need to determine absolute configuration but cannot grow a suitable crystal for X-ray analysis. Its application to samples in solution makes it highly valuable for compounds that are naturally liquids, oils, or are simply resistant to crystallization.

Underlying Principle: A VCD experiment yields a spectrum with positive and negative bands corresponding to the molecule's vibrational modes. This experimental spectrum, by itself, does not reveal the absolute configuration. The key is to compare it to a theoretically predicted spectrum. A computational model (typically using Density Functional Theory, DFT) is built for one enantiomer (e.g., the R-enantiomer), and its VCD spectrum is calculated.

  • If the calculated spectrum for the R-enantiomer matches the experimental spectrum, the sample is the R-enantiomer.

  • If the calculated spectrum is a near-perfect mirror image of the experimental spectrum, the sample is the S-enantiomer.[12]

Comparative Analysis & Strategic Workflow

The choice of technique is dictated by the specific question you need to answer and the stage of your research.

Table 1: Comparison of Key Stereochemical Validation Techniques

FeatureX-ray CrystallographyNMR SpectroscopyChiral HPLCVibrational Circular Dichroism (VCD)
Primary Information Absolute ConfigurationRelative Stereochemistry, ConformationEnantiomeric Purity (% ee), SeparationAbsolute Configuration
Sample State Single CrystalSolutionSolutionSolution
Sample Amount Micrograms to MilligramsMilligramsMicrogramsMilligrams
Key Advantage Unambiguous, "Gold Standard"Information-rich, solution-state structureQuantitative, robust, high-throughputNo crystallization required
Key Limitation Requires high-quality crystalUsually provides relative stereochemistry onlyRequires method development, reference standardRequires computational resources and expertise
Strategic Decision-Making Workflow

The following workflow illustrates a logical progression for validating the stereochemistry of a new 1-methyl-pyrrolidin-3-yl amine derivative.

G start New Chiral Pyrrolidine Derivative Synthesized is_pure Is the sample chemically pure? (LC-MS, 1H NMR) start->is_pure purify Purify Sample (Column Chromatography, Prep-HPLC) is_pure->purify No nmr_analysis Determine Relative Stereochemistry (COSY, NOESY, J-Couplings) is_pure->nmr_analysis Yes purify->is_pure is_enantiopure Is enantiomeric purity known/required? nmr_analysis->is_enantiopure chiral_hplc Develop Chiral HPLC Method (Screen CSPs & Mobile Phases) Determine % ee is_enantiopure->chiral_hplc Yes abs_config Need Absolute Configuration? is_enantiopure->abs_config No chiral_hplc->abs_config is_crystalline Is the sample crystalline? abs_config->is_crystalline Yes final Complete Stereochemical Assignment abs_config->final No xray Perform Single Crystal X-ray Diffraction is_crystalline->xray Yes vcd Perform VCD Spectroscopy & DFT Calculations is_crystalline->vcd No (Sample is an oil/amorphous) xray->final vcd->final

Caption: Decision workflow for stereochemical validation.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Enantiomeric Purity

This protocol outlines a systematic approach for a hypothetical 1-methyl-pyrrolidin-3-yl amine derivative.

  • Column Selection:

    • Begin by screening three polysaccharide-based chiral stationary phases (CSPs) with complementary selectivities. A standard set includes:

      • CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate))

      • CHIRALPAK® IB (cellulose tris(3,5-dimethylphenylcarbamate))

      • CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate))

  • Mobile Phase Preparation:

    • Prepare two primary mobile phase systems for screening:

      • System A: n-Hexane / Ethanol (90:10 v/v) with 0.1% Diethylamine (DEA)

      • System B: n-Hexane / 2-Propanol (IPA) (90:10 v/v) with 0.1% Diethylamine (DEA)

    • Causality: DEA is a critical additive for basic amines. It acts as a competing base, masking residual acidic silanols on the silica support and preventing ionic interactions that lead to severe peak tailing and poor chromatography.

  • Screening Protocol:

    • Dissolve the sample (racemic standard if available) in the mobile phase at ~1 mg/mL.

    • Set the HPLC system flow rate to 1.0 mL/min and the UV detector to an appropriate wavelength (e.g., 254 nm or a wavelength where the chromophore absorbs).

    • Inject 5-10 µL of the sample onto each column with each mobile phase system.

    • Evaluate the chromatograms for any signs of separation. Look for peak splitting, shouldering, or baseline separation.

  • Optimization:

    • Once a "hit" (partial or full separation) is identified, optimize the separation on that column/mobile phase system.

    • Adjust Solvent Ratio: If resolution is low, decrease the percentage of the alcohol modifier (e.g., from 10% to 5% or 2%). This generally increases retention time and improves resolution.

    • Change Alcohol Modifier: Sometimes switching from Ethanol to IPA (or vice versa) can significantly alter selectivity.

    • Flow Rate: Decrease the flow rate (e.g., to 0.5 mL/min) to increase efficiency, which can improve the resolution of closely eluting peaks.

  • Validation:

    • Once a suitable method is established (baseline resolution > 1.5), it must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[17][19]

Conclusion

The validation of stereochemistry for 1-methyl-pyrrolidin-3-yl amine derivatives is a non-negotiable aspect of drug discovery and development. A scientifically sound approach requires more than just running samples; it demands a strategic application of an orthogonal set of analytical tools. By understanding the fundamental principles and causal logic behind X-ray crystallography, NMR spectroscopy, chiral HPLC, and VCD, researchers can confidently and efficiently elucidate the complete stereochemical identity of their molecules. This comprehensive characterization is the bedrock upon which safe and effective medicines are built, ensuring that the intended enantiomer is delivered with the highest purity and integrity.

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A Senior Application Scientist's Guide to Determining the pKa Values of N-Substituted Pyrrolidine Amines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the acid-base properties of a molecule is not merely an academic exercise; it is a critical determinant of its pharmaceutical viability. The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that governs a molecule's behavior in biological systems.[1][2][3] For N-substituted pyrrolidine amines—a prevalent scaffold in modern pharmacopoeia—an accurate pKa value is essential for predicting a compound's solubility, lipophilicity, membrane permeability, protein binding, and overall pharmacokinetic profile (ADME).[4][5]

This guide provides an in-depth comparison of established methodologies for determining the pKa of N-substituted pyrrolidine amines. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, establish the principles of self-validating systems, and ground our discussion in authoritative data. Our objective is to equip you with the expertise to select the most appropriate method for your research context and to confidently interpret the resulting data.

The Foundational Chemistry: Why pKa Matters for Pyrrolidines

The pyrrolidine ring is a five-membered saturated heterocycle containing a nitrogen atom.[6] In its N-substituted forms, this nitrogen atom acts as a Lewis base, capable of accepting a proton to form a pyrrolidinium cation. The pKa value represents the pH at which the protonated (conjugate acid) and unprotonated (free base) forms of the amine exist in equal concentration.

The basicity of the pyrrolidine nitrogen is highly tunable and is influenced by several key factors:

  • The N-Substituent: The electronic nature of the substituent attached to the nitrogen has a profound impact. Electron-donating groups (e.g., alkyl groups) increase the electron density on the nitrogen, making it more basic and resulting in a higher pKa. Conversely, electron-withdrawing groups (e.g., acyl, sulfonyl, or fluorine-containing groups) decrease electron density, making the amine less basic and lowering its pKa.[7]

  • Steric Hindrance: Bulky substituents around the nitrogen can impede the approach of a proton and hinder the solvation of the resulting cation, which typically leads to lower basicity.

  • Conformational Effects: The five-membered ring of pyrrolidine is not perfectly planar.[6] The conformation of the ring and its substituents can influence the accessibility of the nitrogen's lone pair, subtly affecting its basicity.[8]

Figure 1: Protonation equilibrium of an N-substituted pyrrolidine amine.

A Comparative Guide to pKa Determination Methodologies

The selection of a pKa determination method is a critical decision driven by the compound's properties, the required accuracy, and available resources. We will compare the three most prevalent techniques: Potentiometric Titration, UV-Vis Spectrophotometry, and Computational Prediction.

Workflow Start Start: pKa Determination Needed CheckSolubility Is the compound sufficiently soluble in water? Start->CheckSolubility CheckChromophore Does the compound have a pH-dependent UV-Vis chromophore? CheckSolubility->CheckChromophore No Potentiometry Method 1: Potentiometric Titration CheckSolubility->Potentiometry Yes Spectrophotometry Method 2: UV-Vis Spectrophotometry CheckChromophore->Spectrophotometry Yes Computational Method 3: Computational Prediction (For early screening or insoluble compounds) CheckChromophore->Computational No End End: pKa Value Obtained Potentiometry->End Spectrophotometry->End Computational->End

Figure 2: Decision workflow for selecting a pKa determination method.
Method 1: Potentiometric Titration - The Gold Standard

Potentiometric titration is a highly accurate and widely used method for pKa determination, often considered the benchmark for experimental measurement.[9][10]

  • Expertise & Experience: The principle is straightforward: a solution of the amine is titrated with a strong acid (or base), and the resulting change in pH is monitored with a calibrated pH electrode.[11][12] The pKa is the pH at the half-equivalence point, where exactly half of the amine has been protonated. This method's strength lies in its direct measurement of proton activity. Its primary limitation is the requirement for the analyte to be soluble in the titration medium, typically water or a water-cosolvent mixture.

  • Trustworthiness: The system is self-validating. A well-defined, sigmoidal titration curve with a clear inflection point at the equivalence point provides high confidence in the data. The quality of the curve directly reflects the quality of the measurement.

  • Experimental Protocol:

    • System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.[12]

    • Sample Preparation: Accurately prepare a solution of the N-substituted pyrrolidine amine of known concentration (typically 1-10 mM) in deionized, CO2-free water. If solubility is an issue, a co-solvent like methanol or ethanol may be used, but it's crucial to report this as it can affect the pKa value. A background electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[12]

    • Titration: Place the sample solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a stirrer. Add small, precise aliquots of a standardized strong acid titrant (e.g., 0.1 M HCl).

    • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

    • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve. The pKa is the pH value at the point where half the volume of titrant required to reach the equivalence point has been added. For higher accuracy, the equivalence point is determined from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).

Method 2: UV-Vis Spectrophotometry - For Low Solubility and High Throughput

This technique is an excellent alternative when solubility is limited or for higher throughput applications.[13]

  • Expertise & Experience: This method relies on the principle that the protonated and unprotonated forms of a molecule have different ultraviolet or visible light absorption spectra. By measuring the absorbance of a solution across a range of pH values at a specific wavelength, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation. The critical prerequisite is a chromophore near the basic center that is sensitive to changes in protonation state.

  • Trustworthiness: The presence of a sharp isosbestic point in the overlay of spectra at different pH values is a powerful self-validating feature.[14] An isosbestic point is a wavelength at which the absorbance of the solution remains constant, indicating a clean equilibrium between two and only two species (the free base and its conjugate acid).

  • Experimental Protocol:

    • Wavelength Selection: Prepare two highly acidic (pH << pKa) and two highly basic (pH >> pKa) solutions of the compound to obtain the spectra of the fully protonated and fully unprotonated species, respectively. Identify the wavelength of maximum absorbance difference (λ_max).

    • Buffer Preparation: Prepare a series of buffer solutions spanning a pH range of approximately pKa ± 2 pH units.

    • Sample Preparation: Prepare a series of solutions with a constant concentration of the N-substituted pyrrolidine amine, each in a different buffer from the series.

    • Data Acquisition: Measure the absorbance of each solution at the pre-determined λ_max.

    • Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa. Alternatively, the pKa can be calculated for each pH point using the equation: pKa = pH + log[(A_B - A)/(A - A_A)], where A is the measured absorbance, A_B is the absorbance of the basic form, and A_A is the absorbance of the acidic form.

Method 3: Computational (In Silico) Prediction - For Early-Stage Discovery

In silico methods have become indispensable in early drug discovery for rapidly screening large numbers of virtual compounds.[2][3][15]

  • Expertise & Experience: These methods use quantitative structure-property relationship (QSPR) models, empirical rules, or more sophisticated quantum mechanical calculations to predict pKa values based on molecular structure.[16][17][18] Their great advantage is speed, allowing for the estimation of pKa for thousands of compounds without chemical synthesis. However, their accuracy can be limited, especially for novel chemical scaffolds not well-represented in the training data used to build the predictive models.[15][19]

  • Trustworthiness: The reliability of a computational prediction is not self-evident and depends heavily on the underlying algorithm and training dataset. Therefore, it is a standard and necessary practice in medicinal chemistry to confirm key in silico predictions with experimental data, especially as a compound progresses toward lead optimization.[4]

  • Common Platforms: Several commercial and academic software packages are widely used, including:

    • ACD/Percepta (ACD/Labs)

    • Marvin (ChemAxon)

    • Epik (Schrödinger)

Data Summary and Comparison

The following tables provide a direct comparison of the methodologies and a compilation of known pKa values for representative N-substituted pyrrolidines.

Table 1: Comparison of pKa Determination Methods

FeaturePotentiometric TitrationUV-Vis SpectrophotometryComputational Prediction
Principle Measures change in pH during acid-base titration.[11]Measures change in absorbance at different pH values.[14]Calculates pKa based on molecular structure.[16][17]
Accuracy High (typically ± 0.05 pH units)High (typically ± 0.1 pH units)Variable (± 0.5 - 2.0 pH units)
Throughput Low to MediumMedium to HighVery High
Sample Req. Moderate (mg), requires good solubilityLow (µg), requires chromophoreNone (virtual compound)
Key Advantage Direct, "gold standard" measurementExcellent for poorly soluble compoundsExtremely fast, for virtual screening
Key Limitation Requires solubilityRequires a pH-dependent chromophoreAccuracy can be low for novel structures

Table 2: Experimental pKa Values of Selected Pyrrolidine Amines

CompoundN-SubstituentpKa ValueComments
Pyrrolidine-H11.27 - 11.31The parent compound, a strong secondary amine.[6][8][20][21][22]
N-Methylpyrrolidine-CH₃10.32The methyl group is electron-donating, but the pKa is lower than the parent secondary amine, as is typical for tertiary amines.[23][24]
N-Ethylpyrrolidine-CH₂CH₃10.43Slightly more basic than the N-methyl analog.[25][26][27]
α-Benzylpyrrolidine-CH₂Ph10.36The phenyl group is weakly electron-withdrawing.[25][26]
N-Methyl-2-pyrrolidone-CH₃ (Lactam)-0.41 (Predicted)The adjacent carbonyl group makes the nitrogen of the lactam non-basic. This is a related but different structure (a lactam, not an amine).

Conclusion: An Integrated Approach to pKa Determination

The determination of pKa values for N-substituted pyrrolidine amines is a cornerstone of effective drug discovery and development. There is no single "best" method; rather, the optimal choice is dictated by the specific needs of the project.

  • Potentiometric titration remains the gold standard for its accuracy and is the method of choice for lead compounds when sufficient material is available.

  • UV-Vis spectrophotometry offers a robust alternative for compounds with poor aqueous solubility or when higher throughput is required, provided a suitable chromophore is present.

  • Computational prediction is an invaluable tool for the rapid, large-scale screening of virtual libraries in the early phases of discovery, guiding the selection of which compounds to synthesize.

As a senior application scientist, my strongest recommendation is to employ an integrated strategy. Use computational tools to prioritize and guide initial design, and then, as compounds are synthesized and advance, confirm these predictions with rigorous experimental data from potentiometry or spectrophotometry. This synergistic approach ensures that your team is making data-driven decisions, optimizing molecular properties efficiently, and ultimately increasing the probability of success in developing safe and effective medicines.

References

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Safety Operating Guide

Navigating the Labyrinth: A Comprehensive Guide to the Safe Disposal of Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, the synthesis and application of novel compounds like Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine are the cornerstones of discovery. However, the lifecycle of any chemical doesn't end with its use in an experiment. Responsible disposal is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine, grounded in established safety principles and regulatory frameworks.

Understanding the Hazard Profile: A Cautious Approach to a Novel Amine

  • Cyclopropylamines: These compounds are known to be flammable liquids and can be harmful if swallowed, in contact with skin, or inhaled.[1][2][3][4] They can also cause severe skin burns and eye damage.[1][2][3] The cyclopropyl group can also lead to specific metabolic activations, making some derivatives mechanism-based inhibitors of enzymes like cytochrome P450.

  • Pyrrolidines: This class of cyclic amines can also be flammable and harmful.[5][6][7][8][9] They may cause skin and eye irritation or burns.[10][11]

Therefore, it is imperative to treat Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine as a hazardous chemical with the potential for flammability, corrosivity, and toxicity.

Table 1: Anticipated Hazard Classification

Hazard CharacteristicAnticipated ClassificationRationale
Ignitability Likely Flammable LiquidBased on the properties of cyclopropylamine and pyrrolidine.[1][2][5][12]
Corrosivity Likely CorrosiveAmine functional groups are basic and can be corrosive to skin and eyes.[1][10][11]
Reactivity Potentially ReactiveAmines can react with acids and oxidizing agents.[13]
Toxicity Potentially ToxicHarmful if swallowed, inhaled, or absorbed through the skin.[1][2][11]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound must adhere to the guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[14][15][16] The following protocol provides a self-validating system for its safe disposal.

Step 1: Waste Identification and Characterization

Before disposal, you must classify the waste. Based on the anticipated hazards, waste containing Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine should be considered hazardous waste .[14][16]

Step 2: Segregation and Containerization

Proper segregation is crucial to prevent dangerous reactions.[13]

  • Do not mix this waste with other chemical waste streams, especially acids or strong oxidizing agents.[13][17]

  • Collect the waste in a designated, compatible container. A high-density polyethylene (HDPE) or glass container is generally suitable for amines.

  • The container must be in good condition, with a secure, tightly fitting lid to prevent leaks and the release of vapors.[13][17]

Step 3: Labeling

Clear and accurate labeling is a cornerstone of safe waste management.[17]

  • Label the waste container with the words "HAZARDOUS WASTE ".[17]

  • Clearly identify the contents: "Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine".

  • Indicate the approximate concentration and volume.

  • Include the date of accumulation.

Step 4: Storage

Store the waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) that meets regulatory requirements.[15]

  • The storage area should be cool, dry, and well-ventilated.[7][13]

  • Store the container away from sources of ignition, heat, and direct sunlight.[2][12][13][18]

  • Ensure secondary containment to capture any potential leaks or spills.

Step 5: Disposal through a Licensed Facility

Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[13]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[19]

  • Provide them with a complete and accurate description of the waste.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[6][13]

Spill and Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the chemical or its waste, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[13][20]

  • Spill Response:

    • Evacuate the immediate area and alert your colleagues and supervisor.

    • If the spill is small, contain it with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material and the spilled substance using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[12][18]

    • Ventilate the area.

    • For large spills, evacuate the area and contact your EHS department immediately.

  • First Aid:

    • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[12][21]

    • Skin Contact: Immediately wash the affected area with soap and water and remove contaminated clothing.[12][21] Seek medical attention if irritation persists.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[12][21]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][12]

Visualizing the Disposal Pathway

The following diagram illustrates the logical flow of the disposal process.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Handling & Storage cluster_2 Final Disposal Start Generate Waste: Cyclopropyl-((R)-1-methyl- pyrrolidin-3-yl)-amine Classify Classify as Hazardous Waste Start->Classify 1. Identify Segregate Segregate from Incompatible Chemicals Classify->Segregate 2. Prepare Containerize Use Compatible & Sealed Container Segregate->Containerize Label Label as 'HAZARDOUS WASTE' with Contents Containerize->Label Store Store in Designated Cool, Ventilated Area Label->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS 3. Arrange LicensedDisposal Disposal by Licensed Hazardous Waste Facility ContactEHS->LicensedDisposal 4. Execute End Proper Disposal Complete LicensedDisposal->End

Caption: Disposal workflow for Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine.

Conclusion: A Commitment to Safety and Compliance

The responsible management of chemical waste is a non-negotiable aspect of scientific research. By following these detailed procedures for the disposal of Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain compliance with all relevant regulations. This commitment to best practices fosters a culture of safety and scientific integrity that extends beyond the laboratory bench.

References

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  • Loba Chemie. (2016, May 25). CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

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  • ADCO Environmental Services. Understanding EPA Hazardous Waste Classifications. Retrieved from [Link]

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  • Airgas. (2018, July 5). SAFETY DATA SHEET. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.